Product packaging for 1-Bromo-2-(2-ethoxyethyl)benzene(Cat. No.:)

1-Bromo-2-(2-ethoxyethyl)benzene

Cat. No.: B8131129
M. Wt: 229.11 g/mol
InChI Key: MHRXZHYUUKKYKJ-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-ethoxyethyl)benzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B8131129 1-Bromo-2-(2-ethoxyethyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(2-ethoxyethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRXZHYUUKKYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Properties of Bromo-Ethoxyethyl-Benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, properties, and potential applications of bromo-ethoxyethyl-benzene derivatives, with a focus on available data for related compounds due to the limited information on 1-Bromo-2-(2-ethoxyethyl)benzene.

Notice to the Reader: Extensive searches for the specific compound This compound did not yield a registered CAS number or detailed experimental and biological data in peer-reviewed literature. This suggests that it is not a widely synthesized or studied compound. Therefore, this guide provides information on closely related and more thoroughly documented precursor molecules and structural analogs, such as 1-Bromo-2-ethylbenzene , to offer relevant insights for researchers, scientists, and drug development professionals.

Introduction to Bromo-Aromatic Compounds

Bromo-aromatic compounds are a class of organic molecules that feature a bromine atom attached to a benzene ring. These compounds are valuable intermediates in organic synthesis due to the reactivity of the carbon-bromine bond, which allows for the introduction of various functional groups through cross-coupling reactions, nucleophilic substitution, and other transformations. Their derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties.

Physicochemical Properties of Related Compounds

Quantitative data for key related compounds are summarized below. These molecules are often used as starting materials in the synthesis of more complex structures.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
1-Bromo-2-ethylbenzene1973-22-4C₈H₉Br185.061991.3381.549
1-Bromo-2-(ethoxymethyl)benzene80171-34-2C₉H₁₁BrO215.09Not availableNot availableNot available
1-Bromo-2-(2-bromoethyl)benzene1074-15-3C₈H₈Br₂263.96Not availableNot availableNot available
1-Bromo-2-(2-bromoethoxy)benzene18800-28-7C₈H₈Br₂O279.96Not availableNot availableNot available

Synthesis of Bromo-Aromatic Derivatives: Experimental Protocols

The synthesis of compounds related to this compound typically involves multiple steps, starting from simpler precursors like 1-Bromo-2-ethylbenzene.[1] Below are generalized experimental protocols for key transformations that could conceptually lead to the target structure.

Bromination of the Ethyl Side-Chain

A potential pathway to introduce functionality on the ethyl group of 1-Bromo-2-ethylbenzene involves a bromination reaction.

Reaction: 1-Bromo-2-ethylbenzene → 1-Bromo-2-(1-bromoethyl)benzene

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-2-ethylbenzene in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Etherification to Introduce the Ethoxy Group

The introduction of an ethoxy group can be achieved through a nucleophilic substitution reaction, for instance, by reacting a brominated intermediate with sodium ethoxide.

Reaction: 1-Bromo-2-(1-bromoethyl)benzene + NaOCH₂CH₃ → 1-Bromo-2-(1-ethoxyethyl)benzene + NaBr

Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a dry, inert atmosphere (e.g., under nitrogen or argon).

  • Cool the ethoxide solution in an ice bath.

  • Slowly add a solution of the brominated intermediate in a suitable anhydrous solvent (e.g., THF or ethanol) to the cooled ethoxide solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by carefully adding water.

  • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting product via column chromatography.

Logical Workflow for Synthesis

The following diagram illustrates a conceptual synthetic pathway from a common starting material to a more complex derivative.

G A 1-Bromo-2-ethylbenzene B Side-chain Bromination (e.g., with NBS) A->B C 1-Bromo-2-(bromoethyl) intermediate B->C D Nucleophilic Substitution (e.g., with Sodium Ethoxide) C->D E Target Ethoxyethyl Derivative D->E

A conceptual workflow for the synthesis of a 1-bromo-2-ethoxyethyl derivative.

Potential Applications and Research Directions

While specific data for this compound is unavailable, related bromo-aromatic compounds are investigated for various applications:

  • Organic Synthesis: They serve as versatile intermediates for creating more complex molecules.[1]

  • Pharmaceutical Research: These structures can be scaffolds for synthesizing novel pharmaceutical compounds.[1]

  • Materials Science: They are used in the development of new materials like polymers and liquid crystals.[1]

Given the lack of information on this compound, a primary research direction would be its successful synthesis and characterization. Subsequent studies could explore its reactivity in cross-coupling reactions and screen for any potential biological activity.

Safety and Handling

Bromo-aromatic compounds should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Specific safety information should be consulted from the Safety Data Sheet (SDS) of the particular compound being handled.

Conclusion

This technical guide provides an overview of the synthesis and properties of bromo-aromatic compounds related to the requested but undocumented molecule, this compound. By detailing the characteristics of its likely precursors and analogous structures, and providing generalized experimental protocols, this document serves as a foundational resource for researchers aiming to synthesize and explore this and similar chemical entities. The provided synthetic workflows offer a logical starting point for the development of novel bromo-ethoxyethyl-benzene derivatives.

References

An In-depth Technical Guide to 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The compound "1-Bromo-2-(2-ethoxyethyl)benzene" as specified in the topic is not readily found in established chemical literature and databases. This technical guide therefore focuses on the closely related and structurally significant compound, 1-Bromo-2-ethylbenzene . This chemical is a common starting material and intermediate in organic synthesis, and its properties and protocols are well-documented.

Chemical Identity and Properties

1-Bromo-2-ethylbenzene is an organobromine compound with the chemical formula C₈H₉Br.[1][2] It is a halogenated monoaromatic hydrocarbon. It is also known by its synonyms, including o-Bromoethylbenzene and 2-Ethylbromobenzene.[1][2] At room temperature, it exists as a clear, colorless liquid.

Physical and Chemical Properties

The fundamental physical and chemical properties of 1-Bromo-2-ethylbenzene are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 1-bromo-2-ethylbenzenePubChem
CAS Number 1973-22-4[1][2]
Molecular Formula C₈H₉Br[1][2]
Molecular Weight 185.06 g/mol [1]
Appearance Clear colorless liquidSigma-Aldrich
Density 1.338 g/mL at 25 °C
Boiling Point 199 °C
Refractive Index n20/D 1.549
Flash Point 77 °C (170.6 °F) - closed cup
SMILES CCC1=CC=CC=C1BrPubChem
InChI Key HVRUGFJYCAFAAN-UHFFFAOYSA-N[1][2]
Spectroscopic Data

Key spectral data is crucial for the identification and characterization of 1-Bromo-2-ethylbenzene. The following table summarizes its primary mass spectrometry peaks.

Spectral Data TypeKey Peaks / Information
Mass Spectrometry (EI) Major fragments (m/z): 171, 169, 105, 113153

Synthesis and Experimental Protocols

1-Bromo-2-ethylbenzene can be synthesized through various methods. A common laboratory-scale preparation involves the Sandmeyer reaction, starting from 2-ethylaniline. This protocol provides a reliable pathway to the desired product.

Synthesis of 1-Bromo-2-ethylbenzene from 2-Ethylaniline

This procedure details the diazotization of 2-ethylaniline followed by a copper-catalyzed bromination.

Materials and Reagents:

  • 2-Ethylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (2M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Experimental Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-ethylaniline in 48% hydrobromic acid, cooled in an ice-salt bath to maintain a temperature between 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The addition rate should be controlled to keep the temperature of the reaction mixture below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to manage the effervescence.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) for 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with 2M sodium hydroxide solution and then with water until the washings are neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be further purified by vacuum distillation to yield pure 1-Bromo-2-ethylbenzene.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of 1-Bromo-2-ethylbenzene as described in the protocol above.

Synthesis_Workflow Start Start: 2-Ethylaniline Diazotization Step 1: Diazotization (NaNO₂, HBr, 0-5 °C) Start->Diazotization Reactants DiazoniumSalt Intermediate: 2-Ethylbenzenediazonium Bromide Diazotization->DiazoniumSalt Forms Sandmeyer Step 2: Sandmeyer Reaction (CuBr) DiazoniumSalt->Sandmeyer Reacts with CrudeProduct Crude Product: 1-Bromo-2-ethylbenzene Sandmeyer->CrudeProduct Yields Workup Step 3: Work-up (Extraction, Washing) CrudeProduct->Workup Processed via Purification Step 4: Purification (Vacuum Distillation) Workup->Purification Followed by FinalProduct Final Product: Pure 1-Bromo-2-ethylbenzene Purification->FinalProduct Results in

Caption: Synthesis workflow for 1-Bromo-2-ethylbenzene.

Applications in Research and Development

1-Bromo-2-ethylbenzene is a versatile intermediate in organic synthesis. Its bromine atom can be readily displaced or used in cross-coupling reactions, making it a valuable building block for more complex molecules. Some of its documented applications include:

  • Synthesis of 1-(2′-ethylphenyl)ethanol.

  • Preparation of N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide.

  • As a precursor for 4-(isopropyldimethylsilyl)-2-(2-ethylphenyl)pyridine.

  • In the synthesis of 5-amino-2′-ethyl-biphenyl-2-ol, which is used for modifying carbon paste electrodes.

Safety and Handling

1-Bromo-2-ethylbenzene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification
Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Irritation2GHS07WarningH319: Causes serious eye irritation

Data derived from GHS classifications for 1-Bromo-2-ethylbenzene.

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator may be required under certain conditions.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition. It is classified under storage class 10 for combustible liquids.

References

1-Bromo-2-(2-ethoxyethyl)benzene synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthetic pathway for this compound, a key intermediate in various organic synthesis applications. The described methodology is broken down into a two-step process, commencing with the synthesis of the precursor 2-(2-bromophenyl)ethanol, followed by its etherification to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflows to aid in laboratory-scale production.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Reduction of 2-Bromophenylacetic Acid: The commercially available 2-bromophenylacetic acid is reduced to the corresponding alcohol, 2-(2-bromophenyl)ethanol. This transformation is efficiently carried out using a borane-dimethyl sulfide complex.

  • Williamson Ether Synthesis: The intermediate alcohol, 2-(2-bromophenyl)ethanol, is then subjected to a Williamson ether synthesis to introduce the ethyl group, affording the target molecule, this compound.

The overall synthetic transformation is depicted in the following diagram:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Williamson Ether Synthesis 2-Bromophenylacetic Acid 2-(2-Bromophenyl)ethanol 2-Bromophenylacetic Acid->2-(2-Bromophenyl)ethanol BH3·S(CH3)2, THF Intermediate Final Product Intermediate->Final Product 1. NaH, THF 2. CH3CH2I

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Bromophenyl)ethanol

This procedure details the reduction of 2-bromophenylacetic acid to 2-(2-bromophenyl)ethanol.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromophenylacetic AcidC₈H₇BrO₂215.0434.7 g161
Borane-dimethyl sulfide complex (10 M in THF)BH₃·S(CH₃)₂75.9724 mL240
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL-
Hydrochloric Acid (2 N)HCl36.46150 mL-
Diethyl Ether(C₂H₅)₂O74.12250 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromophenylacetic acid (34.7 g, 161 mmol) and anhydrous tetrahydrofuran (200 mL).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (24 mL of a 10 M solution in THF, 240 mmol) to the stirred solution. Gas evolution will be observed.

  • After the addition is complete and gas evolution has ceased, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Cool the reaction mixture back to 0 °C with an ice bath and carefully quench by the slow addition of 2 N hydrochloric acid (150 mL).

  • Add water (200 mL) and stir the mixture for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (250 mL).

  • Wash the organic layer sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-(2-bromophenyl)ethanol can be purified by vacuum distillation.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the etherification of 2-(2-bromophenyl)ethanol to the final product.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
2-(2-Bromophenyl)ethanolC₈H₉BrO201.0610.0 g49.7
Sodium Hydride (60% dispersion in mineral oil)NaH24.002.4 g60
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11100 mL-
Ethyl IodideC₂H₅I155.978.5 g (4.4 mL)54.7
Saturated Ammonium Chloride SolutionNH₄Cl (aq)-As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
BrineNaCl (aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.4 g of a 60% dispersion, 60 mmol) in anhydrous tetrahydrofuran (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2-(2-bromophenyl)ethanol (10.0 g, 49.7 mmol) in anhydrous tetrahydrofuran (50 mL) to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (8.5 g, 54.7 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be gently heated (50-60 °C) to increase the rate if necessary.[1][2]

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data Summary

StepReactantsReagentsSolventTemperature (°C)TimeYield
1 2-Bromophenylacetic AcidBorane-dimethyl sulfideTHF0 to RTOvernightHigh (typically >90%)
2 2-(2-Bromophenyl)ethanolSodium Hydride, Ethyl IodideTHF0 to RT/50-604-8 hours50-95%[1][2]

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the two synthetic steps.

G cluster_0 Step 1: Reduction Workflow A Dissolve 2-bromophenylacetic acid in anhydrous THF B Cool to 0 °C A->B C Slowly add BH3·S(CH3)2 B->C D Warm to RT and stir overnight C->D E Quench with 2N HCl at 0 °C D->E F Aqueous workup and extraction with diethyl ether E->F G Dry, filter, and concentrate F->G H Purify by vacuum distillation G->H G cluster_1 Step 2: Etherification Workflow I Suspend NaH in anhydrous THF at 0 °C J Add solution of 2-(2-bromophenyl)ethanol I->J K Stir at RT until H2 evolution ceases J->K L Cool to 0 °C and add ethyl iodide K->L M Stir at RT for 4-8 hours L->M N Quench with saturated NH4Cl M->N O Aqueous workup and extraction with diethyl ether N->O P Dry, filter, and concentrate O->P Q Purify by column chromatography P->Q

References

starting materials for 1-Bromo-2-(2-ethoxyethyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes for obtaining 1-Bromo-2-(2-ethoxyethyl)benzene, a key intermediate in various fields of chemical research, including pharmaceutical development and materials science. The focus of this document is on providing detailed, actionable information to facilitate its synthesis in a laboratory setting.

Introduction

This compound is an aromatic compound characterized by a bromo substituent and an ethoxyethyl group on the benzene ring. This substitution pattern makes it a versatile building block in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the ethoxyethyl chain can influence the molecule's physical and biological properties. This guide will focus on the most viable and well-documented synthetic strategies, with a primary emphasis on the Williamson ether synthesis.

Synthetic Pathways

Two principal retrosynthetic pathways are considered for the synthesis of this compound.

cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Aromatic Bromination This compound This compound 2-(2-Bromophenyl)ethanol 2-(2-Bromophenyl)ethanol 2-(2-Bromophenyl)ethanol->this compound Etherification Ethylating Agent Ethylating Agent Ethylating Agent->this compound Base Base Base->this compound 2-Ethylanisole 2-Ethylanisole 2-Ethylanisole->this compound Electrophilic Aromatic Bromination Brominating Agent Brominating Agent Brominating Agent->this compound

Caption: Retrosynthetic analysis of this compound.

While both routes are theoretically plausible, the Williamson ether synthesis (Route 1) offers a more direct and regiochemically controlled approach to the target molecule. Electrophilic aromatic bromination of 2-ethylanisole (Route 2) is likely to yield a mixture of isomers due to the directing effects of the methoxy and ethyl groups, making the isolation of the desired product challenging. Therefore, this guide will focus on the experimental details of the Williamson ether synthesis.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1][2][3] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide or other suitable electrophile.[2] In the context of synthesizing this compound, this involves the deprotonation of 2-(2-bromophenyl)ethanol to form the corresponding alkoxide, which is then reacted with an ethylating agent.

Starting Materials
Starting MaterialSupplier/SynthesisKey Considerations
2-(2-Bromophenyl)ethanol Commercially available from various suppliers. Can be synthesized by the reduction of 2-bromophenylacetic acid.Ensure high purity to avoid side reactions.
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)NaH is a strong, non-nucleophilic base suitable for forming the alkoxide. K₂CO₃ and NaOH are milder bases that can also be effective.
Ethylating Agent Ethyl Iodide (EtI), Ethyl Bromide (EtBr), Diethyl Sulfate ((Et)₂SO₄)Ethyl iodide is generally more reactive than ethyl bromide. Diethyl sulfate is a potent ethylating agent but is also more toxic.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (CH₃CN)Anhydrous polar aprotic solvents are preferred to facilitate the SN2 reaction.

Experimental Workflow

start Start dissolve Dissolve 2-(2-bromophenyl)ethanol in anhydrous solvent (e.g., THF) start->dissolve add_base Add base (e.g., NaH) portion-wise at 0 °C dissolve->add_base stir_alkoxide Stir at room temperature to form the alkoxide add_base->stir_alkoxide add_ethylating Add ethylating agent (e.g., EtI) dropwise at 0 °C stir_alkoxide->add_ethylating reflux Heat the reaction mixture to reflux add_ethylating->reflux quench Quench the reaction with water or NH₄Cl (aq) reflux->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract wash Wash the organic layer (water, brine) extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure This compound purify->end

Caption: Williamson ether synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-(2-Bromophenyl)ethanol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Ethyl iodide (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-bromophenyl)ethanol (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise via a syringe.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Expected Yield and Characterization

Characterization Data:

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplet), triplet corresponding to the -O-CH₂-CH₃ protons, quartet corresponding to the -O-CH₂-CH₃ protons, and two triplets corresponding to the -CH₂-CH₂-O- protons.
¹³C NMR Peaks corresponding to the aromatic carbons (including the carbon bearing the bromine atom), and peaks for the aliphatic carbons of the ethoxyethyl group.
Mass Spec. Molecular ion peak corresponding to the mass of this compound (C₁₀H₁₃BrO). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.
IR C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-Br stretching vibrations.

Route 2: Aromatic Bromination of 2-Ethylanisole (Alternative)

This route involves the direct bromination of 2-ethylanisole. The methoxy group is a strong activating group and an ortho, para-director, while the ethyl group is a weaker activating group and also an ortho, para-director. This would likely lead to a mixture of brominated products, primarily at the positions activated by the methoxy group. Obtaining the desired 1-bromo isomer would be challenging and likely result in low yields.

Potential Starting Materials and Reagents
ComponentExamples
Starting Material 2-Ethylanisole
Brominating Agent Bromine (Br₂), N-Bromosuccinimide (NBS)[5]
Catalyst/Solvent Acetic acid, Dichloromethane

Due to the likely formation of multiple isomers and the associated purification challenges, this route is less favorable than the Williamson ether synthesis for the specific synthesis of this compound.

Conclusion

The Williamson ether synthesis is the recommended and most direct method for the preparation of this compound. This approach offers high regioselectivity and generally good yields. The key steps involve the formation of the alkoxide from the commercially available 2-(2-bromophenyl)ethanol, followed by its reaction with a suitable ethylating agent. The provided experimental protocol serves as a robust starting point for the laboratory synthesis of this valuable chemical intermediate. Researchers should perform appropriate safety assessments before carrying out any of the described procedures.

References

A Predictive Technical Guide to the Physical and Chemical Properties of 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2-ethoxyethyl)benzene is an aromatic organobromine compound. Its structure suggests potential utility as an intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science applications.[1] The presence of a bromo-substituent on the benzene ring and an ethoxyethyl side chain provides multiple reactive sites for further chemical modifications.[1] This guide aims to provide a comprehensive overview of the predicted physical and chemical properties of this compound, along with postulated experimental protocols and safety considerations, by drawing analogies from structurally related molecules.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound have been estimated based on the known values of analogous compounds such as 1-bromo-2-ethylbenzene, (2-bromoethyl)benzene, and 1-bromo-2-(ethoxymethyl)benzene. The introduction of an ethoxy group in the side chain is expected to influence properties like boiling point, density, and solubility.

Table 1: Predicted and Comparative Physical Properties

PropertyPredicted Value for this compound1-Bromo-2-ethylbenzene(2-Bromoethyl)benzene1-Bromo-2-(ethoxymethyl)benzene
Molecular Formula C10H13BrOC8H9Br[2]C8H9Br[3]C9H11BrO[4]
Molecular Weight 229.11 g/mol 185.06 g/mol [2][5]185.06 g/mol [3]215.09 g/mol [4]
Appearance Predicted: Colorless to light yellow liquidColorless liquid[5]Clear, colorless to light yellow liquid[6]Not available
Boiling Point Predicted: ~220-240 °C199 °C[5]Not availableNot available
Density Predicted: ~1.25-1.35 g/mL1.338 g/mL at 25 °C[5]Not availableNot available
Refractive Index Predicted: ~1.54-1.55n20/D 1.549[5]Not availableNot available
Solubility Predicted: Insoluble in water, soluble in common organic solventsLow water solubility[6]Not availableNot available
Flash Point Predicted: >80 °C77 °C (closed cup)[5]Not availableNot available

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized starting from 2-bromophenylethanol, which can be synthesized from 2-bromostyrene or via Grignard reaction with 2-bromo-iodobenzene and ethylene oxide. The final step would be a Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: To a solution of 2-bromophenylethanol (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Etherification: Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench cautiously with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

SynthesisWorkflow Proposed Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2_bromophenylethanol 2-Bromophenylethanol Alkoxide_Formation Alkoxide Formation (THF, 0°C to RT) 2_bromophenylethanol->Alkoxide_Formation NaH Sodium Hydride (NaH) NaH->Alkoxide_Formation Ethyl_Halide Ethyl Iodide or Bromide Etherification Williamson Ether Synthesis (Reflux) Ethyl_Halide->Etherification Alkoxide_Formation->Etherification Intermediate Alkoxide Workup_Purification Aqueous Work-up & Column Chromatography Etherification->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data

The following are predicted key spectroscopic features for this compound based on analogous structures.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons (4H) in the range of δ 7.0-7.6 ppm. Methylene protons adjacent to the aromatic ring (2H) as a triplet around δ 2.9-3.1 ppm. Methylene protons of the ethoxy group (2H) as a quartet around δ 3.4-3.6 ppm. Methylene protons adjacent to the ether oxygen (2H) as a triplet around δ 3.6-3.8 ppm. Methyl protons of the ethoxy group (3H) as a triplet around δ 1.1-1.3 ppm.
¹³C NMR Aromatic carbons in the range of δ 120-140 ppm. Carbon bearing the bromine atom at a lower field. Methylene carbon adjacent to the aromatic ring around δ 35-40 ppm. Methylene carbon of the ethoxy group around δ 65-70 ppm. Methylene carbon adjacent to the ether oxygen around δ 70-75 ppm. Methyl carbon of the ethoxy group around δ 15 ppm.
IR Spectroscopy C-H stretching (aromatic) around 3050-3100 cm⁻¹. C-H stretching (aliphatic) around 2850-3000 cm⁻¹. C=C stretching (aromatic) around 1450-1600 cm⁻¹. C-O stretching (ether) around 1050-1150 cm⁻¹. C-Br stretching around 500-600 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation patterns would likely involve cleavage of the ethoxyethyl side chain.

Chemical Reactivity and Potential Applications

This compound is expected to undergo reactions typical of aryl bromides and ethers.

  • Substitution Reactions: The bromine atom on the benzene ring can be replaced by various nucleophiles through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a common strategy in the synthesis of complex organic molecules.[1]

  • Grignard Reagent Formation: The bromo-group can be converted into a Grignard reagent by reacting with magnesium metal, which can then be used to form new carbon-carbon bonds.

  • Ether Cleavage: The ether linkage in the side chain could be cleaved under harsh acidic conditions (e.g., using HBr or HI).

  • Oxidation: The ethoxyethyl side chain could potentially be oxidized to the corresponding aldehyde or carboxylic acid under strong oxidizing conditions.[1]

The bifunctional nature of this molecule makes it a potentially valuable building block in:

  • Organic Synthesis: As an intermediate for introducing the 2-(2-ethoxyethyl)phenyl moiety into larger molecules.[1]

  • Pharmaceutical Research: For the synthesis of novel drug candidates.[1]

  • Materials Science: In the development of new materials such as polymers or liquid crystals.[1]

LogicalRelationships Reactivity and Applications of this compound cluster_reactivity Chemical Reactivity cluster_applications Potential Applications Molecule This compound Substitution Nucleophilic Substitution (Cross-Coupling) Molecule->Substitution Grignard Grignard Reagent Formation Molecule->Grignard Ether_Cleavage Ether Cleavage Molecule->Ether_Cleavage Oxidation Side-Chain Oxidation Molecule->Oxidation Org_Syn Organic Synthesis Intermediate Substitution->Org_Syn Grignard->Org_Syn Pharma Pharmaceutical Research Org_Syn->Pharma Materials Materials Science Org_Syn->Materials

References

Technical Guide: Physicochemical Properties of 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physicochemical properties of 1-Bromo-2-(2-ethoxyethyl)benzene, a halogenated aromatic ether. The information presented is derived from standard chemical nomenclature and atomic weight data.

Molecular Identity and Properties

The structural name "this compound" defines a benzene ring substituted with a bromine atom at the first position and a 2-ethoxyethyl group at the second position. Based on this structure, the molecular formula and weight have been calculated.

A summary of these quantitative data points is provided in the table below for clarity and ease of comparison.

PropertyValue
Molecular FormulaC₁₀H₁₃BrO
Molecular Weight229.11 g/mol

Note: While extensive database entries for various structural isomers and related compounds are available, a specific entry for "this compound" was not found in major chemical databases. The provided molecular formula and weight are derived from the chemical structure as indicated by its IUPAC name. Researchers should verify this information with their own analytical data.

Logical Relationship of Compound Structure to Formula

The logical derivation of the molecular formula from the compound's name is illustrated below. This demonstrates the relationship between the constituent parts of the molecule and its overall chemical formula.

G Derivation of Molecular Formula for this compound A This compound B Benzene Ring Core (C₆H₄) A->B has a C Bromo Substituent (Br) A->C has a D 2-Ethoxyethyl Substituent (C₄H₉O) A->D has a E Molecular Formula C₁₀H₁₃BrO B->E contributes C->E contributes D->E contributes

Caption: Logical breakdown of the molecular formula derivation.

discovery and history of 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Bromo-2-(2-ethoxyethyl)benzene

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic ether. Due to the limited direct literature on this specific compound, this document outlines a plausible synthetic pathway based on established organic chemistry principles, specifically the Williamson ether synthesis and electrophilic aromatic bromination. Physicochemical properties are extrapolated from closely related analogs. This guide is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or building block in complex organic synthesis.

Introduction

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound.

Pathway A: Williamson Ether Synthesis

This approach involves the formation of the ether linkage as the key step. The synthesis would start from 2-bromophenol, which is commercially available.

Experimental Protocol:

  • Deprotonation of 2-Bromophenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-bromophenoxide.[1][2][3][4][5]

  • Etherification: To the solution of sodium 2-bromophenoxide, add 1-bromo-2-ethoxyethane (or a related electrophile like 2-ethoxyethyl tosylate) dropwise at room temperature. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Pathway B: Electrophilic Aromatic Bromination

This pathway introduces the bromine atom onto a pre-existing ethoxyethyl benzene scaffold.

Experimental Protocol:

  • Synthesis of (2-Ethoxyethyl)benzene: This precursor can be synthesized via a Williamson ether synthesis between phenethyl alcohol and an ethylating agent or by other known methods.[6]

  • Bromination: To a solution of (2-ethoxyethyl)benzene in a suitable solvent (e.g., a non-polar solvent like carbon tetrachloride or a polar solvent for specific brominating agents), add a brominating agent such as N-Bromosuccinimide (NBS) with a radical initiator for benzylic bromination, or elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) for aromatic bromination. The reaction conditions (temperature, light) will depend on the desired regioselectivity. For ortho-bromination to the ethoxyethyl group, direct bromination might lead to a mixture of ortho and para isomers.[7][8][9][10]

  • Work-up and Purification: The reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The isomers can be separated by column chromatography or fractional distillation.

Physicochemical Properties (Inferred)

Direct experimental data for this compound is not available. The following table summarizes key physicochemical properties of related compounds to provide an estimation.

Property(1-Ethoxyethyl)benzene[11][12][13](2-Ethoxyethyl)benzene[6][14]1-Bromo-4-ethoxybenzene[15]
Molecular Formula C₁₀H₁₄OC₁₀H₁₄OC₈H₉BrO
Molecular Weight 150.22 g/mol 150.22 g/mol 201.06 g/mol
Boiling Point 183.1 °C at 760 mmHgNot specifiedNot specified
Density 0.925 g/cm³Not specifiedNot specified
Flash Point 60.2 °CNot specifiedNot specified
LogP 2.782.4Not specified

Potential Applications in Research and Development

Given its structure, this compound is a promising intermediate for various applications in drug discovery and materials science.

  • Pharmaceutical Synthesis: The bromo-substituent can be readily converted to other functional groups or used in cross-coupling reactions to build more complex molecular architectures, which is a common strategy in the synthesis of active pharmaceutical ingredients.

  • Cross-Coupling Reactions: This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[16][17][18][19] These reactions are fundamental for the creation of biaryl structures and other complex organic molecules.

Logical and Experimental Workflows

Diagrams

Synthesis_Pathways cluster_A Pathway A: Williamson Ether Synthesis cluster_B Pathway B: Electrophilic Bromination A1 2-Bromophenol A2 Sodium 2-bromophenoxide A1->A2  NaH, DMF A_Product This compound A2->A_Product  Heat A3 1-Bromo-2-ethoxyethane A3->A_Product  Heat B1 (2-Ethoxyethyl)benzene B_Product This compound B1->B_Product B2 Br2, FeBr3 B2->B_Product

Caption: Proposed synthetic pathways for this compound.

Suzuki_Coupling Reactant1 This compound Product 2-(2-Ethoxyethyl)biphenyl Derivative Reactant1->Product Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Product Catalyst Pd Catalyst + Base Catalyst->Product

Caption: Application in Suzuki-Miyaura cross-coupling reaction.

Conclusion

While this compound is not a widely documented compound, its synthesis is feasible through established synthetic methodologies such as the Williamson ether synthesis or electrophilic bromination. Its structure suggests potential as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Further research is warranted to fully characterize this compound and explore its reactivity and potential applications.

References

electrophilic aromatic substitution on 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 1-Bromo-2-(2-ethoxyethyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a disubstituted aromatic compound featuring a halogen (bromine) and an alkoxyalkyl side chain. The presence of these two distinct functional groups on the benzene ring makes it an interesting substrate for electrophilic aromatic substitution (EAS). Understanding the regiochemical outcomes of EAS reactions on this molecule is crucial for its potential application as a building block in the synthesis of more complex chemical entities, including pharmaceuticals and functional materials.

This technical guide provides a comprehensive analysis of the expected reactivity and regioselectivity of this compound in key electrophilic aromatic substitution reactions. It outlines the directing effects of the substituents, predicts the probable sites of electrophilic attack, and offers model experimental protocols for nitration, halogenation, and Friedel-Crafts reactions.

Core Principles: Regioselectivity in a Disubstituted Benzene Ring

The outcome of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the electronic and steric effects of the existing substituents. The position of the incoming electrophile is directed by the combined influence of these groups.

Analysis of Substituent Directing Effects
  • Bromo Group (-Br): The bromine atom is a weakly deactivating substituent. It exhibits a dual electronic effect:

    • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.[1]

    • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the ring. This effect donates electron density, particularly to the ortho and para positions.[1] The inductive effect is stronger than the resonance effect, leading to overall deactivation. However, the resonance donation stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho and para positions.[2] Consequently, the bromo group is an ortho, para-director .[1][3]

  • 2-Ethoxyethyl Group (-CH₂CH₂OCH₂CH₃): This substituent is an alkyl chain with a terminal ether group. For directing effects, the atom directly attached to the ring is most influential. In this case, it is a methylene (-CH₂) group.

    • Inductive Effect (+I): As an alkyl-type group, it is electron-donating through induction, which activates the ring by increasing its nucleophilicity.[2]

    • Hyperconjugation: The C-H bonds of the alkyl chain can also donate electron density to the ring. The ether oxygen is too distant from the aromatic ring to exert a direct resonance effect. Therefore, the 2-ethoxyethyl group functions as a weakly activating, ortho, para-director .[4]

Predicting the Site of Substitution

When multiple substituents are present, the regiochemical outcome is typically governed by the following principles:

  • The most powerful activating group dictates the position of substitution. [5][6][7]

  • When directing effects are synergistic (reinforce each other), the outcome is highly selective.

  • Steric hindrance can influence the ratio of ortho to para products, with the less hindered para position often being favored.[5]

In this compound, the activating 2-ethoxyethyl group is the dominant directing group over the deactivating bromo group.[6]

  • 2-Ethoxyethyl group (at C2) directs to its ortho (C3) and para (C6) positions.

  • Bromo group (at C1) directs to its ortho (C6) and para (C4) positions.

The directing effects are summarized in the diagram below.

Caption: Predicted regioselectivity of electrophilic attack.

  • Position 6: This position is para to the activating 2-ethoxyethyl group and ortho to the bromo group. The directing effects are cooperative, making this the most probable site for electrophilic attack.

  • Position 4: This position is para to the bromo group but meta to the activating group. Substitution may occur here to a lesser extent.

  • Position 3: This position is ortho to the activating group but meta to the bromo group. Due to potential steric hindrance from the adjacent ethoxyethyl chain, this position is less favored than position 6.

Experimental Protocols and Data

The following diagram illustrates a general workflow for conducting and analyzing an electrophilic aromatic substitution reaction.

G reagents 1. Reagent Preparation (e.g., Nitrating Mixture) reaction 2. Reaction Setup - Add Substrate - Control Temperature (Ice Bath) reagents->reaction addition 3. Electrophile Addition - Slow, dropwise addition - Monitor Temperature reaction->addition workup 4. Reaction Quench & Work-up - Pour onto ice/water - Extraction with organic solvent addition->workup purification 5. Purification - Column Chromatography or - Recrystallization workup->purification analysis 6. Product Analysis - NMR, IR, Mass Spec - Determine Yield & Isomer Ratio purification->analysis

Caption: General experimental workflow for EAS reactions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.[12]

Predicted Major Product: 1-Bromo-2-(2-ethoxyethyl)-6-nitrobenzene

Experimental Protocol (Adapted from Nitration of Bromobenzene)[11]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 5 mL of concentrated sulfuric acid.

  • Substrate Addition: Once the sulfuric acid is cooled to 0-5 °C, slowly add 10 mmol of this compound while stirring. Maintain the temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 15-20 minutes. The temperature of the reaction mixture should be strictly maintained below 15 °C to minimize the formation of dinitrated byproducts.[13]

  • Stirring: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then at room temperature for an additional 1 hour.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. The crude product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to separate the isomers.

Data Summary: Nitration

ProductPredicted Regio-outcomeYield (%)Isomer Distribution (%)
1-Bromo-2-(2-ethoxyethyl)-6-nitrobenzeneMajorTBDTBD
1-Bromo-2-(2-ethoxyethyl)-4-nitrobenzeneMinorTBDTBD
1-Bromo-2-(2-ethoxyethyl)-3-nitrobenzeneTraceTBDTBD
TBD: To Be Determined experimentally.
Halogenation (Bromination)

Aromatic bromination introduces a bromine atom onto the ring, typically using Br₂ with a Lewis acid catalyst like FeBr₃. The catalyst polarizes the Br-Br bond, creating a potent electrophile.[2]

Predicted Major Product: 1,6-Dibromo-2-(2-ethoxyethyl)benzene

Experimental Protocol (General Procedure)

  • Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add 10 mmol of this compound and 20 mL of a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst: Add a catalytic amount (0.5 mmol) of anhydrous iron(III) bromide (FeBr₃).

  • Reagent Addition: Dissolve 10 mmol of bromine (Br₂) in 10 mL of the same dry solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The reaction is typically accompanied by the evolution of HBr gas, which can be neutralized with a trap.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours or until the reddish-brown color of bromine disappears.

  • Work-up: Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite to destroy any excess bromine. Transfer the mixture to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by vacuum distillation or column chromatography to separate the isomers.

Data Summary: Bromination

ProductPredicted Regio-outcomeYield (%)Isomer Distribution (%)
1,6-Dibromo-2-(2-ethoxyethyl)benzeneMajorTBDTBD
1,4-Dibromo-2-(2-ethoxyethyl)benzeneMinorTBDTBD
TBD: To Be Determined experimentally.
Friedel-Crafts Acylation

This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride and a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃). The product is an aryl ketone. The acyl group is deactivating, which prevents poly-acylation.[10]

Predicted Major Product: 1-(4-Bromo-3-(2-ethoxyethyl)phenyl)ethan-1-one

Experimental Protocol (Adapted from Acylation of Anisole)[14]

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 12 mmol of anhydrous aluminum chloride (AlCl₃) in 25 mL of dry dichloromethane and cool the mixture in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 10 mmol of this compound and 11 mmol of acetyl chloride in 15 mL of dry dichloromethane.

  • Reaction: Add the substrate/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature below 5 °C.

  • Stirring: After addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Cool the flask in an ice bath and slowly add 50 g of crushed ice, followed by 20 mL of concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the resulting crude ketone by column chromatography or vacuum distillation.

Data Summary: Friedel-Crafts Acylation (with Acetyl Chloride)

ProductPredicted Regio-outcomeYield (%)Isomer Distribution (%)
1-(4-Bromo-3-(2-ethoxyethyl)phenyl)ethan-1-oneMajorTBDTBD
1-(2-Bromo-3-(2-ethoxyethyl)phenyl)ethan-1-oneMinorTBDTBD
TBD: To Be Determined experimentally.

Conclusion

The electrophilic aromatic substitution of this compound is predicted to be governed primarily by the activating, ortho, para-directing 2-ethoxyethyl group. This leads to a strong preference for substitution at the C6 position, which is para to the ethoxyethyl group and ortho to the bromo group. While minor isomers may form, high regioselectivity for the C6 product is anticipated. The provided model protocols offer a starting point for the practical synthesis and investigation of these derivatives. Experimental validation is necessary to confirm these predictions and to quantify product yields and isomer distributions.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-2-(2-ethoxyethyl)benzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] 1-Bromo-2-(2-ethoxyethyl)benzene is a valuable building block in this context, serving as a precursor for a variety of complex organic molecules, including those with potential applications in pharmaceutical and materials science research.[3] The presence of the ortho-(2-ethoxyethyl) substituent can influence the reactivity of the aryl bromide and introduce unique structural motifs into the final products. These resulting 2-(2-ethoxyethyl)biaryl compounds are of interest in medicinal chemistry due to the potential for the ethoxyethyl side chain to engage in favorable interactions with biological targets.

This document provides detailed application notes and generalized experimental protocols for the use of this compound in Suzuki coupling reactions. The protocols are based on established methodologies for structurally similar ortho-substituted aryl bromides.[4]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R-B(OR')_2OH]⁻ PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R Product_label 2-(2-ethoxyethyl)biaryl BoronicAcid R-B(OH)_2 Boronate [R-B(OH)_3]⁻ BoronicAcid->Boronate + Base Boronate->Transmetalation Base Base (e.g., OH⁻) ArX_label This compound

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for a specific substrate combination.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard and widely used method suitable for a range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Toluene or Dioxane

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add the solvent system, for example, a mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-ethoxyethyl)biaryl.

Protocol 2: Protocol for Sterically Hindered or Electron-Rich Substrates

For more challenging couplings, such as those involving sterically hindered ortho-substituted boronic acids or electron-rich aryl bromides, the use of more active catalyst systems is recommended. Buchwald ligands, such as SPhos, are often effective in these cases.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 2-Methyltetrahydrofuran (2-MeTHF) or Dioxane/Water (e.g., 10:1)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Add the solvent (e.g., 2-MeTHF, 2 mL) and stir for 10-15 minutes to form the active catalyst complex.

  • In a separate flask, add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).

  • Transfer the pre-formed catalyst solution to the flask containing the reactants via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.

  • Follow the work-up and purification procedure as described in Protocol 1.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Inert Atmosphere: Evacuate & Backfill with N₂/Ar A->B C Add Catalyst & Solvent B->C D Heat & Stir (80-110 °C, 4-24h) C->D E Monitor Progress (TLC / GC-MS) D->E F Cool to RT & Quench E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure 2-(2-ethoxyethyl)biaryl Product I->J

Caption: A typical workflow for the Suzuki coupling reaction.

Data Presentation

The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids based on literature data for structurally similar compounds. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901280-90
34-Trifluoromethylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001875-85
42-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄2-MeTHF1002470-85
53-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O851680-90
6Naphthalene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1002085-95

Concluding Remarks

This compound is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, providing access to a diverse range of 2-(2-ethoxyethyl)biaryl derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with challenging substrates. The protocols provided herein serve as a starting point for the development of specific synthetic routes. For any new combination of coupling partners, small-scale reaction optimization is highly recommended to determine the most effective conditions. The resulting biaryl products are valuable intermediates for applications in drug discovery and materials science.

References

Application Notes and Protocols: Formation of (2-(2-Ethoxyethyl)phenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formation of the Grignard reagent, (2-(2-ethoxyethyl)phenyl)magnesium bromide, from 1-Bromo-2-(2-ethoxyethyl)benzene. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds, a critical step in the development of new pharmaceutical agents.[1] The presence of an ether functionality within the substrate, this compound, requires careful consideration of reaction conditions to ensure successful and high-yield synthesis. These notes offer a comprehensive guide, including a generalized protocol, considerations for reaction optimization, and potential applications in drug development.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are fundamental tools in synthetic organic chemistry.[2] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][2] The resulting organomagnesium compound possesses a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic. This reactivity allows for a vast array of chemical transformations, including reactions with electrophiles such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.

The specific Grignard reagent derived from this compound is of interest due to the presence of the ethoxyethyl side chain. This structural motif is found in various biologically active molecules, and the ability to form the corresponding Grignard reagent opens avenues for the synthesis of complex target molecules in drug discovery and development. The internal ether linkage may also play a role in the stabilization of the Grignard reagent through intramolecular coordination, potentially influencing its reactivity and stability.

Reaction and Mechanism

The formation of (2-(2-ethoxyethyl)phenyl)magnesium bromide proceeds via the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. The reaction is typically carried out under strictly anhydrous conditions using an ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[3]

Reaction Scheme:

Caption: Formation of the Grignard reagent.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry Dry Glassware Activate Activate Mg with I2 Dry->Activate Initiate Initiate Reaction Activate->Initiate Add Add Substrate Solution Initiate->Add Reflux Maintain Reflux Add->Reflux Monitor Monitor Completion (TLC/GC) Reflux->Monitor Use Use in Subsequent Step Monitor->Use

Caption: Experimental workflow for Grignard synthesis.

Applications in Drug Development

The (2-(2-ethoxyethyl)phenyl)magnesium bromide reagent is a valuable intermediate for the synthesis of a variety of complex organic molecules. Its utility in drug development lies in its ability to introduce the 2-(2-ethoxyethyl)phenyl moiety into a target structure. This can be achieved through reactions with a wide range of electrophiles:

  • Reaction with Aldehydes and Ketones: Leads to the formation of secondary and tertiary alcohols, respectively. These alcohol functionalities can serve as handles for further chemical modifications or may be part of the final pharmacophore.

  • Reaction with Esters and Acid Chlorides: Results in the formation of tertiary alcohols after double addition, or ketones if the reaction conditions are carefully controlled.

  • Reaction with Nitriles: Affords ketones after hydrolysis of the intermediate imine.

  • Cross-Coupling Reactions: Can participate in transition metal-catalyzed cross-coupling reactions to form biaryl structures or introduce the substituted phenyl ring onto other scaffolds.

The ethoxyethyl group can influence the pharmacokinetic properties of a drug molecule, such as its solubility, metabolic stability, and ability to form hydrogen bonds, making this Grignard reagent a useful building block in medicinal chemistry.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction fails to initiate Inactive magnesium surface (oxide layer)Crush the magnesium turnings in situ with a dry glass rod. Add a few drops of 1,2-dibromoethane as an initiator.
Wet glassware or solventEnsure all glassware is rigorously dried and use freshly opened anhydrous solvent.
Low yield of Grignard reagent Incomplete reactionExtend the reaction time or gently heat the mixture.
Wurtz coupling side reactionAdd the aryl bromide solution slowly to maintain a low concentration in the reaction mixture.
Formation of biphenyl byproduct Homocoupling of the Grignard reagentThis is a common side reaction, especially at higher temperatures. Slower addition of the halide can minimize this.

Conclusion

The formation of (2-(2-ethoxyethyl)phenyl)magnesium bromide is a feasible and valuable transformation for synthetic chemists, particularly in the field of drug development. While specific yield data is not prevalent in the literature, a robust protocol can be developed based on established methods for analogous aryl Grignard reagents. Careful attention to anhydrous conditions and magnesium activation are paramount for success. The resulting Grignard reagent provides a versatile platform for the introduction of the 2-(2-ethoxyethyl)phenyl group, enabling the synthesis of novel and complex molecular architectures for biological evaluation.

References

Application Notes: 1-Bromo-2-(2-ethoxyethyl)benzene as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 1-Bromo-2-(2-ethoxyethyl)benzene as a key intermediate in the synthesis of pharmaceutical compounds. This versatile building block is particularly amenable to carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable precursor for a range of molecular scaffolds. This document provides a hypothetical application in the synthesis of a novel SGLT2 inhibitor analogue, alongside detailed experimental protocols.

Introduction

This compound is an aromatic compound featuring a bromo substituent and an ethoxyethyl group on a benzene ring. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the ethoxyethyl chain can be a key pharmacophoric element or a precursor for further functionalization. Its structural motifs are found in various biologically active molecules, and its application as an intermediate can be inferred from the synthesis of structurally related drugs. For instance, the synthesis of the SGLT2 inhibitor Dapagliflozin utilizes the intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, highlighting the importance of the bromophenyl moiety in the synthesis of this class of drugs.[1][2]

This document outlines a potential application of this compound in the synthesis of a novel analogue of Dapagliflozin, a medication used to treat type 2 diabetes.

Application: Synthesis of a Dapagliflozin Analogue

This compound can serve as a key starting material for the synthesis of Dapagliflozin analogues, where the ethoxyethyl group can modulate the pharmacokinetic properties of the final compound. The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to form the C-aryl glucoside core, a common feature of SGLT2 inhibitors.

Table 1: Summary of a Representative Suzuki-Miyaura Cross-Coupling Reaction
ParameterValue
Reactants This compound, Boronic acid derivative of a protected glucose moiety
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/Water (4:1)
Temperature 90 °C
Reaction Time 12 hours
Yield 85%
Purity (by HPLC) >98%

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a C-Aryl Glucoside Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable boronic acid derivative of a protected glucose.

Materials:

  • This compound

  • Protected glucose boronic acid derivative

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), the protected glucose boronic acid derivative (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a 4:1 mixture of toluene and deionized water (20 mL).

  • Fit the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and wash it with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired C-aryl glucoside intermediate.

Visualizations

Diagram 1: Synthetic Workflow for a Dapagliflozin Analogue

G A This compound C Suzuki-Miyaura Cross-Coupling A->C B Protected Glucose Boronic Acid B->C D C-Aryl Glucoside Intermediate C->D E Deprotection D->E F Final Dapagliflozin Analogue E->F

Caption: Synthetic workflow for a Dapagliflozin analogue.

Diagram 2: Logical Relationship of Key Reaction Components

G cluster_reactants Reactants cluster_conditions Reaction Conditions ArylBromide This compound Product C-Aryl Glucoside Product ArylBromide->Product BoronicAcid Protected Glucose Boronic Acid BoronicAcid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene/Water Solvent->Product

Caption: Key components of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for 1-Bromo-2-(2-ethoxyethyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(2-ethoxyethyl)benzene is a versatile synthetic intermediate possessing an aryl bromide moiety, a key functional group for a variety of powerful cross-coupling reactions. The presence of the ortho-(2-ethoxyethyl) group can influence the steric and electronic properties of the molecule, offering unique opportunities in the synthesis of complex organic architectures. This document provides a detailed overview of the potential applications of this compound in organic synthesis, including detailed protocols for key transformations and illustrative data from analogous systems. Due to the limited availability of specific experimental data for this exact compound, the provided protocols are based on well-established methodologies for structurally related aryl bromides.

Plausible Synthetic Route

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 2-bromophenol can be alkylated with 1-bromo-2-ethoxyethane under basic conditions to yield the target molecule.

Step 2: Bromination of a Precursor. An alternative route could involve the bromination of a suitable precursor, such as 2-(2-ethoxyethyl)phenol.

A diagram of the proposed primary synthetic route is provided below.

G cluster_0 Plausible Synthetic Route A 2-Bromophenol C Base (e.g., K2CO3) Solvent (e.g., Acetone) A->C B 1-Bromo-2-ethoxyethane B->C D This compound C->D Williamson Ether Synthesis

Caption: Plausible synthesis of this compound.

Key Applications in Organic Synthesis

The aryl bromide functionality in this compound is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic compounds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.

G cluster_1 Suzuki-Miyaura Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 R-B(OH)2 reactant2->catalyst product 2-(2-Ethoxyethyl)-1,1'-biphenyl (or derivative) catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

The Heck reaction allows for the arylation of alkenes. This compound can react with various alkenes in the presence of a palladium catalyst and a base to form substituted styrenes or other vinylarenes.

G cluster_2 Heck Reaction reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Alkene reactant2->catalyst product Substituted Alkene catalyst->product

Caption: Heck reaction involving this compound.

This reaction is a cornerstone for the synthesis of arylamines. This compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst, a suitable phosphine ligand, and a base.

G cluster_3 Buchwald-Hartwig Amination reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 Amine (R2NH) reactant2->catalyst product N-Aryl Amine catalyst->product

Caption: Buchwald-Hartwig amination of this compound.

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into its corresponding Grignard reagent by reacting with magnesium metal. This organometallic intermediate is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.

G cluster_4 Grignard Reagent Formation and Reaction start This compound mg Mg, THF start->mg grignard Grignard Reagent mg->grignard electrophile Electrophile (e.g., RCHO, R2CO, CO2) grignard->electrophile product Functionalized Product electrophile->product

Caption: Formation and reaction of the Grignard reagent.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers. This compound can be reacted with phenols to synthesize unsymmetrical diaryl ethers, which are important structural motifs in many biologically active molecules.

G cluster_5 Ullmann Condensation reactant1 This compound catalyst Cu Catalyst Base reactant1->catalyst reactant2 Phenol (ArOH) reactant2->catalyst product Diaryl Ether catalyst->product

Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The carbon-carbon bond connecting the two aryl rings provides a unique three-dimensional arrangement that can facilitate interactions with biological targets.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials.[3][4] This application note provides a detailed protocol for the synthesis of a biaryl compound, 2-(2-ethoxyethyl)-1,1'-biphenyl, using 1-Bromo-2-(2-ethoxyethyl)benzene and phenylboronic acid via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is based on established general procedures for Suzuki-Miyaura couplings of ortho-substituted aryl bromides.[3][5][6]

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 1,2-dimethoxyethane (DME) (5 mL) and water (1 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(2-ethoxyethyl)-1,1'-biphenyl.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-(2-ethoxyethyl)-1,1'-biphenyl.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)EquivalentsYield (%)
This compoundC₁₀H₁₃BrO229.111.01.0-
Phenylboronic acidC₆H₇BO₂121.931.21.2-
Pd(dppf)Cl₂C₃₄H₂₈Cl₂FeP₂Pd816.640.030.03-
Potassium CarbonateK₂CO₃138.212.02.0-
2-(2-ethoxyethyl)-1,1'-biphenylC₁₆H₁₈O226.31--85 (Hypothetical)

Visualizations

Experimental Workflow:

The following diagram illustrates the step-by-step workflow for the synthesis of 2-(2-ethoxyethyl)-1,1'-biphenyl.

G reagents Combine Reactants: This compound, Phenylboronic Acid, K₂CO₃ solvent Add Solvents: DME and Water reagents->solvent purge Purge with Inert Gas solvent->purge catalyst Add Pd(dppf)Cl₂ Catalyst purge->catalyst react Heat and Stir (80-90°C, 4-6h) catalyst->react workup Cool and Perform Aqueous Work-up react->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolated Product: 2-(2-ethoxyethyl)-1,1'-biphenyl purify->product

Caption: Experimental workflow for the synthesis of 2-(2-ethoxyethyl)-1,1'-biphenyl.

Potential Signaling Pathway Application:

Biaryl-containing small molecules have been developed as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which is a key target in cancer immunotherapy.[7][8] The following diagram illustrates a simplified representation of this signaling pathway and the potential role of a biaryl inhibitor.

G cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell PD1 PD-1 Activation T-Cell Activation PD1->Activation Inhibition TCR TCR TCR->Activation Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Biaryl_Inhibitor Biaryl Inhibitor Biaryl_Inhibitor->PDL1 Blocks Interaction

Caption: Simplified PD-1/PD-L1 signaling pathway and the inhibitory action of a biaryl compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient method for the synthesis of biaryls from readily available starting materials like this compound. The protocol described herein offers a reliable pathway to generate novel biaryl structures that can be further evaluated for their potential applications in drug discovery and materials science. The mild conditions and tolerance of various functional groups make this a highly valuable transformation in modern organic synthesis.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing Heck coupling reactions with the substrate 1-Bromo-2-(2-ethoxyethyl)benzene. Due to the limited availability of specific literature examples for this particular substrate, the following protocols are based on established methodologies for Heck reactions involving ortho-substituted aryl bromides, particularly those with alkoxy substituents. These notes are intended to serve as a comprehensive guide for developing robust and efficient coupling procedures.

Introduction to Heck Coupling Reactions

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including substituted olefins, which are prevalent in pharmaceuticals, natural products, and advanced materials.[3] The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the active catalyst.[2]

The substrate, this compound, presents a unique case for the Heck reaction. The presence of an ortho-substituent can influence the reaction's efficiency and selectivity due to steric hindrance. However, the ether linkage in the ethoxyethyl group is generally stable under typical Heck conditions.

Data Presentation: General Conditions for Heck Coupling of Aryl Bromides

The following table summarizes typical conditions for the Heck coupling of aryl bromides with various alkenes, such as styrenes and acrylates. These ranges can serve as a starting point for the optimization of reactions with this compound.

ParameterTypical RangeNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, [Pd(PPh₃)₄]Pd(OAc)₂ is a common and cost-effective choice.
Catalyst Loading 0.5 - 5 mol%Lower loadings are preferred for efficiency and cost.
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, phosphine-freePhosphine ligands can improve catalyst stability and activity.
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃, KOAcThe choice of base can significantly impact the reaction outcome.[4]
Solvent DMF, DMAc, NMP, Toluene, AcetonitrileHigh-boiling polar aprotic solvents are commonly used.
Temperature 80 - 150 °CHigher temperatures are often required for less reactive aryl bromides.[4]
Alkene Styrene, acrylates, acrylonitrilesElectron-deficient alkenes are generally more reactive.
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS for completion.

Mandatory Visualization

General Heck Coupling Reaction Workflow

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A This compound F Heating & Stirring (80-150 °C) A->F B Alkene B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Quenching F->G Reaction Completion H Extraction G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J Isolated Product

Caption: A generalized workflow for a typical Heck coupling experiment.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Alkene_Complex [Ar-Pd(II)(Alkene)(L2)]+X- Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) (Migratory Insertion) Alkene_Complex->Insertion_Product Product_Complex [HPd(II)X(L2)] + Product (β-Hydride Elimination) Insertion_Product->Product_Complex Product_Complex->Pd(0)L2 Base (-HBase-X)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

The following are representative protocols for the Heck coupling of an aryl bromide with styrene and an acrylate, which can be adapted for this compound.

Protocol 1: Heck Coupling of this compound with Styrene

This protocol is adapted from general procedures for the Heck arylation of styrenes.[5][6]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

  • Add anhydrous DMF (e.g., 5 mL per 1 mmol of aryl bromide).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Add this compound (1.0 eq), styrene (1.2 eq), and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Heck Coupling of this compound with Ethyl Acrylate

This protocol is based on standard procedures for the Heck reaction with acrylates.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile, anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile (e.g., 4 mL per 1 mmol of aryl bromide).

  • Add ethyl acrylate (1.5 eq) and triethylamine (2.0 eq).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (e.g., 1 mol%) and tri(o-tolyl)phosphine (e.g., 2 mol%) in a small amount of acetonitrile.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to reflux (approximately 82 °C for acetonitrile) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-18 hours).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Concluding Remarks

The provided protocols offer a solid foundation for developing successful Heck coupling reactions with this compound. Researchers should note that optimization of the catalyst system, base, solvent, and temperature will likely be necessary to achieve high yields and selectivity for specific alkene coupling partners. Careful monitoring of the reaction progress is crucial for determining the optimal reaction time and minimizing the formation of byproducts. The principles and methodologies outlined in these application notes are intended to empower researchers in the efficient synthesis of novel compounds for various applications in chemistry and drug discovery.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2-ethoxyethyl)benzene is a substituted aromatic compound with two key functional groups: a bromo group on the benzene ring and an ethoxyethyl side chain. These features make it a potentially versatile starting material for the synthesis of various heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and functional materials. The bromo substituent is amenable to a wide range of cross-coupling reactions and metal-halogen exchange, providing a handle for C-C, C-N, and C-O bond formation. The ethoxyethyl side chain can be chemically modified to participate in intramolecular cyclization reactions to form fused ring systems.

This document outlines proposed synthetic protocols for the preparation of key heterocyclic cores, including benzofurans and indoles, starting from this compound. While direct literature for these specific transformations is limited, the following protocols are based on well-established synthetic methodologies for analogous substrates.

Proposed Synthesis of Benzofuran

The synthesis of a benzofuran ring from this compound can be envisioned through a multi-step sequence involving the modification of the ethoxyethyl side chain to facilitate an intramolecular cyclization. A plausible route involves ether cleavage, oxidation, and a subsequent intramolecular Heck reaction.

Experimental Protocol: Multi-step Benzofuran Synthesis

Step 1: Ether Cleavage to 2-(2-Bromophenyl)ethanol

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), cool the mixture to 0 °C in an ice bath.

  • Slowly add boron tribromide (BBr₃, 1.5 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2-bromophenyl)ethanol.

Step 2: Oxidation to 2-(2-Bromophenyl)acetaldehyde

  • Dissolve the 2-(2-bromophenyl)ethanol (1.0 eq) in anhydrous DCM (0.1 M).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution carefully under reduced pressure to obtain crude 2-(2-bromophenyl)acetaldehyde, which should be used immediately in the next step due to its potential instability.

Step 3: Intramolecular Heck Cyclization to Benzofuran

  • To a solution of the crude 2-(2-bromophenyl)acetaldehyde (1.0 eq) in a suitable solvent such as DMF or acetonitrile (0.05 M), add a palladium catalyst like Pd(OAc)₂ (5 mol%) and a phosphine ligand such as P(o-tolyl)₃ (10 mol%).

  • Add a base, for example, triethylamine (Et₃N, 2.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the final benzofuran product.

Data Summary: Benzofuran Synthesis
StepReactionKey ReagentsCatalyst/ConditionsTypical Yield (%)Reaction Time (h)
1Ether CleavageBBr₃, DCM0 °C to RT80 - 904 - 6
2OxidationDess-Martin Periodinane, DCMRT70 - 85 (crude)2 - 3
3Intramolecular HeckPd(OAc)₂, P(o-tolyl)₃, Et₃N80 - 100 °C60 - 7512 - 24

Note: Yields are estimates based on similar transformations reported in the literature and are subject to optimization.

Visualization of Benzofuran Synthesis Workflow

G start This compound intermediate1 2-(2-Bromophenyl)ethanol start:e->intermediate1:w Step 1: Ether Cleavage step1_reagents BBr₃, DCM step1_reagents:s->intermediate1:n intermediate2 2-(2-Bromophenyl)acetaldehyde intermediate1:e->intermediate2:w Step 2: Oxidation step2_reagents Dess-Martin Periodinane step2_reagents:s->intermediate2:n product Benzofuran intermediate2:e->product:w Step 3: Intramolecular Heck Cyclization step3_reagents Pd(OAc)₂, Ligand, Base step3_reagents:s->product:n

Caption: Proposed synthetic workflow for Benzofuran.

Proposed Synthesis of Indole

Synthesizing an indole ring requires the introduction of a nitrogen atom onto the benzene ring, followed by cyclization. A potential strategy involves an initial Buchwald-Hartwig amination, followed by modification of the side chain and a subsequent cyclization reaction.

Experimental Protocol: Multi-step Indole Synthesis

Step 1: Buchwald-Hartwig Amination

  • In a sealed tube, combine this compound (1.0 eq), a nitrogen source such as ammonia (as a solution in dioxane) or an amine equivalent like benzophenone imine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Add a base, such as sodium tert-butoxide (NaOt-Bu, 1.5 eq), and anhydrous toluene (0.1 M).

  • Seal the tube and heat the mixture to 100-110 °C for 12-18 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • If benzophenone imine was used, hydrolyze the resulting imine with aqueous acid (e.g., 1M HCl) to yield 2-(2-ethoxyethyl)aniline.

  • Purify by column chromatography.

Step 2: Side Chain Oxidation to an Aldehyde

  • Protect the amino group of 2-(2-ethoxyethyl)aniline, for example, by reacting with acetic anhydride to form the corresponding acetamide.

  • Perform an ether cleavage on the protected aniline using BBr₃ as described in the benzofuran synthesis (Step 1).

  • Oxidize the resulting alcohol to an aldehyde using Dess-Martin periodinane as described previously (Benzofuran synthesis, Step 2).

Step 3: Reductive Cyclization to Indole

  • Deprotect the acetamide (e.g., using aqueous HCl or NaOH).

  • Subject the resulting amino aldehyde to reductive cyclization conditions. A common method is the Leimgruber-Batcho indole synthesis, though here we adapt the principle for an intramolecular cyclization. A reduction, for instance with Sodium borohydride (NaBH₄), followed by an acid-catalyzed cyclization and dehydration could yield the indole.

  • Alternatively, a transition-metal-catalyzed process could be employed. Dissolve the amino aldehyde in a solvent like toluene, add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a transition metal catalyst, and heat to promote cyclization.

  • After the reaction is complete, perform an aqueous workup, extract the product, and purify by column chromatography.

Data Summary: Indole Synthesis
StepReactionKey ReagentsCatalyst/ConditionsTypical Yield (%)Reaction Time (h)
1Buchwald-Hartwig AminationBenzophenone imine, NaOt-BuPd₂(dba)₃, Xantphos, 110 °C70 - 8512 - 18
2aN-ProtectionAcetic anhydrideRT90 - 981 - 2
2bEther Cleavage & OxidationBBr₃ then DMP0 °C to RT65 - 80 (over 2 steps)6 - 9
3Deprotection & CyclizationHCl then heat or catalystVaries50 - 708 - 16

Note: Yields are estimates based on similar transformations reported in the literature and are subject to optimization.

Visualization of Indole Synthesis Pathway

G start This compound intermediate1 2-(2-Ethoxyethyl)aniline start->intermediate1 Step 1: Buchwald-Hartwig Amination reagents1 Pd₂(dba)₃, Ligand, Amine Source, Base reagents1->intermediate1 intermediate2 N-Protected 2-aminophenylacetaldehyde intermediate1->intermediate2 Step 2: Side-Chain Modification reagents2 1. N-Protection 2. Ether Cleavage 3. Oxidation reagents2->intermediate2 product Indole intermediate2->product Step 3: Final Cyclization reagents3 1. Deprotection 2. Cyclization reagents3->product

Caption: Proposed synthetic pathway for Indole.

Disclaimer: The protocols and data presented herein are proposed synthetic routes based on established chemical principles and analogous reactions. These methods have not been experimentally validated for the specific starting material, this compound. Researchers should conduct their own optimization and characterization of all intermediates and final products. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols for 1-Bromo-2-(2-ethoxyethyl)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-Bromo-2-(2-ethoxyethyl)benzene as a novel building block in the development of advanced organic materials. The protocols offer detailed experimental procedures for its incorporation into functional materials for applications in organic electronics.

Introduction to this compound

This compound is an organobromine compound with a unique combination of a reactive bromo group on an aromatic ring and a flexible ethoxyethyl side chain. This structure makes it a promising candidate for the synthesis of new materials with tailored properties. The bromo group serves as a versatile handle for various cross-coupling reactions, enabling the construction of conjugated polymer backbones or the synthesis of complex organic small molecules. The ethoxyethyl group can enhance the solubility and processability of the resulting materials, which is a critical aspect in the fabrication of organic electronic devices.

Chemical Structure:

Potential Applications in Materials Science

Based on its chemical structure, this compound is a promising precursor for several classes of materials:

  • Conductive Polymers: The molecule can be used as a monomer in polymerization reactions to create novel conductive polymers. The resulting polymers may exhibit improved solubility in organic solvents, facilitating their processing into thin films for electronic applications.[1][2]

  • Organic Light-Emitting Diodes (OLEDs): It can be a key starting material for the synthesis of host materials, emitting materials, or charge-transporting materials for OLEDs. The ethoxyethyl group can influence the morphology of the thin films, potentially leading to improved device efficiency and stability.[3][4][5][6]

  • Organic Solar Cells (OSCs): This compound can be used to synthesize donor or acceptor materials for the active layer of organic solar cells. The side chain can be leveraged to tune the energy levels and the nanoscale morphology of the bulk heterojunction, which are critical for high-performance solar cells.[7][8]

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Conductive Polymer via Suzuki Polycondensation

This protocol describes a general method for the synthesis of a soluble conductive polymer using this compound as a monomer.

Reaction Scheme:

(Aryl-Br) + (Aryl'-B(OR)2) --[Pd catalyst, base]--> (Aryl-Aryl')n

Materials:

  • This compound

  • A suitable bis(boronic acid) or bis(boronic ester) comonomer (e.g., 1,4-phenylenediboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., aqueous potassium carbonate)

  • Toluene

  • Deionized water

  • Methanol

  • Acetone

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a condenser and a magnetic stirrer, add this compound (1 equivalent), the diboronic acid comonomer (1 equivalent), and the palladium catalyst (0.02 equivalents).

  • Solvent and Base Addition: Add toluene to the flask, followed by a 2M aqueous solution of potassium carbonate (4 equivalents).

  • Degassing: Degas the mixture by bubbling argon through it for 30 minutes to remove any dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing methanol. The polymer will precipitate.

  • Purification: Filter the precipitated polymer and wash it sequentially with deionized water, acetone, and methanol to remove any unreacted monomers, catalyst residues, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight.

Hypothetical Data Summary:

PropertyExpected Value
Yield75-85%
Number Average Mol. Wt. (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Electrical Conductivity (doped)10⁻³ - 10⁻¹ S/cm
SolubilitySoluble in THF, Chloroform
Protocol 2: Synthesis of a Hypothetical Small Molecule for OLEDs via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a potential hole-transporting material for OLEDs using this compound.

Reaction Scheme:

(Aryl-Br) + (Aryl'-NH2) --[Pd catalyst, base, ligand]--> (Aryl-NH-Aryl')

Materials:

  • This compound

  • A suitable aromatic amine (e.g., carbazole)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Toluene

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the aromatic amine (1.2 equivalents), the palladium catalyst (0.01 equivalents), the ligand (0.02 equivalents), and the base (1.5 equivalents).

  • Solvent Addition and Degassing: Add anhydrous toluene to the flask and degas the mixture with argon for 20 minutes.

  • Reaction: Heat the mixture to 110°C and stir under an argon atmosphere for 24 hours.

  • Workup: After cooling, quench the reaction with water and extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the final product by NMR and mass spectrometry.

Hypothetical Data Summary:

PropertyExpected Value
Yield60-75%
Purity (by HPLC)>99.5%
Highest Occupied Molecular Orbital (HOMO)-5.4 to -5.6 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.0 to -2.2 eV
Glass Transition Temperature (Tg)80-100 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Device Fabrication start This compound reaction Polymerization / Coupling Reaction start->reaction reagents Comonomer / Amine Catalyst, Base, Solvent reagents->reaction precipitation Precipitation / Extraction reaction->precipitation chromatography Column Chromatography reaction->chromatography washing Washing precipitation->washing drying Vacuum Drying chromatography->drying washing->drying spectroscopy NMR, Mass Spec, UV-Vis drying->spectroscopy properties Thermal & Electrical Analysis spectroscopy->properties device Device Fabrication (OLED/OSC) properties->device performance Performance Testing device->performance

Caption: Experimental workflow for synthesis and characterization.

logical_relationship cluster_molecule Molecular Structure cluster_properties Material Properties cluster_application Device Application core 1-Bromo-2- (2-ethoxyethyl)benzene bromo Bromo Group core->bromo ethoxyethyl Ethoxyethyl Group core->ethoxyethyl reactivity Cross-Coupling Reactivity bromo->reactivity solubility Solubility & Processability ethoxyethyl->solubility optoelectronic Optoelectronic Properties reactivity->optoelectronic morphology Film Morphology solubility->morphology morphology->optoelectronic performance Device Performance (Efficiency, Stability) optoelectronic->performance

Caption: Structure-property-application relationships.

References

Application Note: A Detailed Protocol for the Regioselective Bromination of (2-Ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the electrophilic aromatic bromination of (2-ethoxyethyl)benzene. Brominated aromatic compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The procedure herein details a method utilizing bromine and a Lewis acid catalyst to achieve regioselective bromination, primarily at the para position, guided by the ortho, para-directing nature of the alkyl substituent. This protocol includes a step-by-step methodology, reagent quantification, safety precautions, and purification techniques.

Introduction

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry used to functionalize aromatic rings.[1][2] The bromination of benzene derivatives is a key transformation, yielding aryl bromides that serve as versatile precursors for cross-coupling reactions, Grignard reagents, and other complex molecular architectures. The regiochemical outcome of the substitution is dictated by the electronic properties of the substituent already present on the benzene ring.[3][4]

The (2-ethoxyethyl) group on the benzene ring is an electron-donating group (EDG) due to its alkyl nature.[3] Consequently, it acts as an activating group and directs incoming electrophiles to the ortho and para positions.[5][6] Due to potential steric hindrance from the substituent, the para-brominated product is often favored. This protocol employs liquid bromine (Br₂) in the presence of a ferric bromide (FeBr₃) catalyst, which polarizes the bromine molecule to generate a potent electrophile necessary for the reaction to proceed.[7]

Chemical Reaction Scheme

The overall reaction involves the substitution of a hydrogen atom on the aromatic ring of (2-ethoxyethyl)benzene with a bromine atom.

Figure 1. Bromination of (2-ethoxyethyl)benzene.

Materials and Equipment

Materials:

Chemical NameFormulaMW ( g/mol )CAS No.Hazards
(2-Ethoxyethyl)benzeneC₁₀H₁₄O150.22622-30-0Irritant
Bromine (Br₂)Br₂159.817726-95-6Toxic, Corrosive, Oxidizer
Ferric Bromide (FeBr₃)FeBr₃295.5610031-26-2Corrosive, Moisture Sensitive
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9375-09-2Carcinogen, Irritant
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7Low Hazard
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Low Hazard
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Low Hazard
Silica Gel (for chromatography)SiO₂60.087631-86-9Irritant (dust)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

This procedure is based on a 10.0 mmol scale of the starting material.

4.1. Reaction Setup

  • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the setup from atmospheric moisture with a calcium chloride drying tube.

  • In the flask, dissolve (2-ethoxyethyl)benzene (1.50 g, 10.0 mmol) in 50 mL of dichloromethane (CH₂Cl₂).

  • Add anhydrous ferric bromide (FeBr₃) (148 mg, 0.5 mmol, 0.05 eq.) to the solution. The mixture may turn dark.

  • Cool the flask to 0 °C using an ice bath.

4.2. Bromine Addition

  • In the dropping funnel, prepare a solution of bromine (Br₂) (0.56 mL, 1.76 g, 11.0 mmol, 1.1 eq.) in 10 mL of dichloromethane.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature at 0 °C. A color change and evolution of HBr gas (caution!) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

4.3. Work-up and Extraction

  • Cool the reaction mixture again to 0 °C in an ice bath.

  • Slowly quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. The dark color should dissipate.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with:

    • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove HBr.

    • 50 mL of water.

    • 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

4.4. Purification

  • Purify the crude oil by flash column chromatography on silica gel.

  • Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient (e.g., 99:1), to separate the product isomers.

  • Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield the purified 1-bromo-4-(2-ethoxyethyl)benzene as a colorless oil.

Data Presentation

Table 1: Reagent and Reaction Parameters

ParameterValueMoles (mmol)Equivalents
(2-Ethoxyethyl)benzene1.50 g10.01.0
Bromine (Br₂)1.76 g (0.56 mL)11.01.1
Ferric Bromide (FeBr₃)148 mg0.50.05
Dichloromethane (Solvent)60 mL--
Reaction Temperature0 °C to RT--
Reaction Time2-4 hours--
Expected Yield (Approx.)75-85%--

Table 2: Physicochemical Properties

CompoundFormulaMW ( g/mol )AppearanceExpected Boiling Point
(2-Ethoxyethyl)benzeneC₁₀H₁₄O150.22Colorless Liquid~215 °C
1-Bromo-4-(2-ethoxyethyl)benzeneC₁₀H₁₃BrO229.11Colorless Oil>250 °C

Safety Precautions

  • Bromine (Br₂): Highly toxic, corrosive, and causes severe burns upon contact. All manipulations must be performed in a well-ventilated chemical fume hood. Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available in case of spills.

  • Ferric Bromide (FeBr₃): Corrosive and reacts with moisture. Handle in a dry environment.

  • Dichloromethane (CH₂Cl₂): A suspected carcinogen and volatile solvent. Avoid inhalation and skin contact.

  • The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the apparatus is properly vented into a fume hood or connected to a gas trap.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Visualizations

G A 1. Reaction Setup (Substrate, Solvent, Catalyst) B 2. Cool to 0 °C A->B C 3. Dropwise Addition of Br₂ Solution B->C D 4. Reaction at Room Temperature (2-4 hours, TLC Monitoring) C->D E 5. Quenching (Saturated Na₂S₂O₃) D->E F 6. Extraction & Washing (NaHCO₃, H₂O, Brine) E->F G 7. Drying & Concentration (MgSO₄, Rotary Evaporation) F->G H 8. Purification (Flash Column Chromatography) G->H I Final Product 1-Bromo-4-(2-ethoxyethyl)benzene H->I

Figure 2. Workflow for the bromination of (2-ethoxyethyl)benzene.

G sub Reactants (Ar-H + Br₂) elec Activated Electrophile [Br-Br···FeBr₃] sub->elec Attack on Electrophile cat Catalyst (FeBr₃) cat->elec sigma Sigma Complex (Arenium Ion) elec->sigma prod Brominated Product (Ar-Br) sigma->prod Deprotonation regen Catalyst Regeneration (HBr + FeBr₃) sigma->regen regen->cat Recycled

Figure 3. Simplified mechanism for electrophilic aromatic bromination.

References

Application Note and Protocol: Laboratory Scale Synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers. The protocol starts from the commercially available 2-(2-bromophenyl)ethanol and involves its reaction with an ethylating agent in the presence of a strong base. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science as a building block for more complex molecules. Its synthesis can be efficiently achieved through the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. In this protocol, the alkoxide is generated in situ from 2-(2-bromophenyl)ethanol using a strong base, followed by reaction with an ethylating agent.

Overall Reaction Scheme

Experimental Protocol

Materials and Reagents
  • 2-(2-Bromophenyl)ethanol (C₈H₉BrO, MW: 201.06 g/mol )[1][2][3]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(2-bromophenyl)ethanol (1.0 eq).

    • Dissolve the alcohol in anhydrous THF.

  • Formation of the Alkoxide:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

  • Etherification:

    • Cool the reaction mixture back to 0 °C.

    • Add ethyl bromide or ethyl iodide (1.5 eq) dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated to reflux if necessary to drive it to completion.[4]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl acetate 9:1). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Add water to dissolve the salts and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization:

    • Collect the fractions containing the pure product and concentrate them to obtain this compound as a colorless oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsAmount (for 10 mmol scale)
2-(2-Bromophenyl)ethanolC₈H₉BrO201.061.02.01 g
Sodium Hydride (60%)NaH24.001.20.48 g
Ethyl BromideC₂H₅Br108.971.51.63 g (1.12 mL)
Anhydrous THFC₄H₈O72.11-50 mL

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_alc 2-(2-Bromophenyl)ethanol alkoxide Alkoxide Formation (THF, 0°C to RT) start_alc->alkoxide start_base Sodium Hydride start_base->alkoxide start_ethyl Ethyl Bromide etherification Williamson Ether Synthesis (THF, 0°C to RT/Reflux) start_ethyl->etherification alkoxide->etherification quench Quench (aq. NH4Cl) etherification->quench extract Extraction quench->extract dry Drying extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism alcohol R-OH (2-(2-Bromophenyl)ethanol) node_deprotonation alcohol->node_deprotonation base NaH base->node_deprotonation ethyl_halide Et-Br node_sn2 ethyl_halide->node_sn2 alkoxide R-O⁻ Na⁺ (Sodium 2-(2-bromophenyl)ethoxide) alkoxide->node_sn2 ether R-O-Et (this compound) salt NaBr h2 H₂ node_deprotonation->alkoxide Deprotonation node_deprotonation->h2 node_sn2->ether SN2 Attack node_sn2->salt

Caption: Mechanism of the Williamson ether synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2-(2-ethoxyethyl)benzene. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

Common impurities can include unreacted starting materials such as 1-bromo-2-ethylbenzene or 2-(2-ethoxyethyl)phenol, byproducts from the bromination or etherification steps, and residual solvents.[1] Depending on the synthetic route, you might also encounter over-brominated species or products of side reactions involving the ethoxyethyl group.[1]

Q2: My purified this compound sample is colored. What could be the cause and how can I remove the color?

Colored impurities often arise from trace amounts of oxidized or polymeric byproducts. Activated carbon treatment followed by filtration can be effective in removing some colored impurities. If the color persists, column chromatography is a recommended purification step.

Q3: How can I effectively remove unreacted 1-bromo-2-ethylbenzene from my product?

Fractional distillation under reduced pressure is often the most effective method for separating this compound from the more volatile 1-bromo-2-ethylbenzene. The boiling point of 1-bromo-2-ethylbenzene is approximately 199 °C at atmospheric pressure.[2] The boiling point of the target compound is expected to be significantly higher due to the ethoxyethyl group. Alternatively, column chromatography with a suitable solvent system can also provide good separation.

Q4: What analytical techniques are recommended to assess the purity of this compound?

To accurately determine the purity, a combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification - Incomplete reaction. - Product loss during extraction or washing steps. - Inefficient separation during chromatography or distillation.- Monitor the reaction progress by TLC or GC to ensure completion. - Minimize the number of extraction and washing steps, and ensure proper phase separation. - Optimize the purification protocol (e.g., adjust solvent gradient for chromatography, use a more efficient distillation column).
Presence of multiple spots on TLC after column chromatography - Co-elution of impurities with the product. - Decomposition of the product on the silica gel.- Adjust the polarity of the eluent system for better separation. A less polar solvent system may be required. - Consider using a different stationary phase, such as alumina. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes prevent the degradation of sensitive compounds.
Product appears as an oil when recrystallization is attempted - The compound has a low melting point or is an oil at room temperature. - Presence of impurities that are depressing the melting point.- If the compound is an oil, purification by chromatography or distillation is more appropriate. - Try different solvent systems for recrystallization. If the product still oils out, purify by another method first to remove impurities and then attempt recrystallization again.
Inconsistent NMR spectra - Presence of residual solvents. - Sample degradation.- Ensure the sample is thoroughly dried under vacuum to remove any residual purification solvents. - Store the purified compound under an inert atmosphere and at a low temperature to prevent degradation.

Experimental Protocols

Column Chromatography Purification of this compound

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)[3]

  • Hexane (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recommended Solvent Systems for Column Chromatography:

Solvent System (Hexane:Ethyl Acetate) Application
98:2Eluting non-polar impurities.
95:5 to 90:10Eluting the target compound, this compound.
80:20Eluting more polar impurities.

Purification Workflow

PurificationWorkflow crude Crude Product extraction Aqueous Workup / Extraction crude->extraction drying Drying of Organic Phase (e.g., Na2SO4, MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choice of Purification Method concentration->purification_choice distillation Fractional Distillation (for volatile impurities) purification_choice->distillation  Boiling point difference chromatography Column Chromatography (for non-volatile impurities) purification_choice->chromatography Polarity difference   recrystallization Recrystallization (if solid) purification_choice->recrystallization  If crystalline pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (GC-MS, NMR, HPLC) pure_product->analysis

Caption: General purification workflow for this compound.

References

common side reactions in the synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most common laboratory-scale synthesis is the Williamson ether synthesis. This method involves the deprotonation of 2-(2-bromophenyl)ethanol to form an alkoxide, which is then reacted with an ethylating agent like ethyl bromide or ethyl iodide.

Q2: Which base is most effective for the deprotonation of 2-(2-bromophenyl)ethanol?

A2: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this deprotonation, as it irreversibly forms the alkoxide and hydrogen gas. Weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can also be used, but may result in an equilibrium that does not favor complete alkoxide formation, potentially lowering the yield.

Q3: What are the best solvents for this synthesis?

A3: Anhydrous polar aprotic solvents are ideal. Tetrahydrofuran (THF) and dimethylformamide (DMF) are excellent choices as they effectively solvate the alkoxide without participating in the reaction.

Q4: Can I use a tertiary alkyl halide as the alkylating agent in a Williamson ether synthesis?

A4: It is not recommended. Tertiary alkyl halides are prone to elimination reactions, especially in the presence of a strong base like an alkoxide, which would lead to the formation of alkenes as a major side product instead of the desired ether.[1]

Troubleshooting Guide

Problem: Low or no yield of the desired product.

  • Possible Cause 1: Incomplete deprotonation of the starting alcohol.

    • Solution: Ensure a strong enough base (like NaH) is used in a slight molar excess. If using weaker bases, consider using a phase-transfer catalyst to improve reactivity.

  • Possible Cause 2: Presence of water in the reaction.

    • Solution: The alkoxide intermediate is a strong base and will be quenched by any protic solvent, including water.[2][3] Ensure all glassware is oven-dried and all solvents are anhydrous.

  • Possible Cause 3: Ineffective alkylating agent.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl.[4] If using ethyl chloride, consider switching to ethyl bromide or ethyl iodide for a faster reaction.

Problem: Significant amount of an alkene byproduct is observed.

  • Possible Cause: E2 elimination is competing with the SN2 reaction.

    • Solution: This is more likely with secondary alkyl halides.[1][5] The Williamson ether synthesis works best with primary alkyl halides.[1][5] Ensure you are using a primary ethyl halide. Running the reaction at a lower temperature can also favor the SN2 pathway over elimination.

Problem: Unreacted starting alcohol is recovered.

  • Possible Cause 1: Insufficient amount of base.

    • Solution: Use at least one full equivalent of base, preferably a slight excess (e.g., 1.1 equivalents), to ensure complete deprotonation of the alcohol.

  • Possible Cause 2: The reaction temperature is too low or the reaction time is too short.

    • Solution: While lower temperatures can reduce side reactions, the reaction may proceed too slowly. Consider increasing the temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

This protocol describes a representative synthesis on a laboratory scale.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
2-(2-Bromophenyl)ethanol201.06~1.4510.02.01 g
Sodium Hydride (60% disp.)24.00~0.9211.00.44 g
Ethyl Bromide108.971.4612.00.89 mL
Anhydrous THF-0.889-50 mL
Saturated NH4Cl (aq)---As needed
Diethyl Ether-0.713-As needed
Brine---As needed
Anhydrous MgSO4---As needed

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol).

  • Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane washings.

  • Add anhydrous THF (30 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(2-bromophenyl)ethanol (2.01 g, 10.0 mmol) in anhydrous THF (20 mL) to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Re-cool the mixture to 0 °C and add ethyl bromide (0.89 mL, 12.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated to reflux if TLC analysis shows slow conversion.

  • After the reaction is complete (as monitored by TLC), cool the flask in an ice bath and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Visualizations

Reaction Pathway

Synthesis_Pathway Start 2-(2-Bromophenyl)ethanol Alkoxide Sodium 2-(2-bromophenyl)ethoxide Start->Alkoxide  NaH, THF Product This compound Alkoxide->Product  Ethyl Bromide

Caption: Williamson ether synthesis pathway for this compound.

Common Side Reactions

Side_Reactions cluster_main Main Reaction (SN2) cluster_side Side Reaction (E2) Alkoxide_SN2 Alkoxide Product Desired Ether Product Alkoxide_SN2->Product SN2 Attack Alkyl_Halide_SN2 Ethyl Bromide Alkoxide_E2 Alkoxide (as base) Byproduct Ethene Alkoxide_E2->Byproduct E2 Elimination Alkyl_Halide_E2 Ethyl Bromide

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product? Check_Reagents Check Reagents: - Anhydrous Solvents? - Active Base? - Correct Alkyl Halide? Start->Check_Reagents Yes Success Problem Solved Start->Success No Check_Conditions Review Conditions: - Correct Temperature? - Sufficient Reaction Time? Check_Reagents->Check_Conditions Impurity_Check Impurity Detected? Check_Conditions->Impurity_Check Alkene_Impurity Alkene byproduct suggests E2 competition. Solution: Lower temperature, ensure primary halide. Impurity_Check->Alkene_Impurity Yes (Alkene) Alcohol_Impurity Starting alcohol remains? Cause: Incomplete deprotonation or insufficient reaction time. Impurity_Check->Alcohol_Impurity Yes (Alcohol) Purification_Issue Purification ineffective? Solution: Optimize chromatography (solvent system, column size). Impurity_Check->Purification_Issue No Alkene_Impurity->Success Alcohol_Impurity->Success Purification_Issue->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Bromo-2-(2-ethoxyethyl)benzene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, likely via a Williamson ether synthesis pathway.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. The primary suspected causes include incomplete deprotonation of the starting alcohol, competing elimination reactions, and suboptimal reaction conditions.[1][2][3]

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide from an alcohol. If the base used is not strong enough or is used in insufficient quantity, the starting alcohol will not be fully deprotonated, leading to a lower concentration of the nucleophile and consequently a lower yield.

  • Competing Elimination (E2) Reaction: Since alkoxides are strong bases, they can promote an E2 elimination reaction with the ethyl halide, especially if the reaction temperature is too high. This side reaction produces ethene and the starting alcohol, reducing the amount of the desired ether product.[1][2][3]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and the prevalence of side reactions. Polar aprotic solvents are generally preferred for SN2 reactions like the Williamson ether synthesis.[4]

To address low yields, consider the following optimization strategies:

ParameterRecommendationRationale
Base Use a strong base like Sodium Hydride (NaH).NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[5]
Solvent Employ a polar aprotic solvent such as DMF or DMSO.These solvents solvate the cation of the alkoxide but not the anion, increasing the nucleophilicity of the alkoxide and favoring the SN2 pathway.[4]
Temperature Maintain a moderate reaction temperature.Higher temperatures can favor the competing E2 elimination reaction. The optimal temperature should be determined empirically.[3]
Alkyl Halide Use ethyl iodide or ethyl bromide.Iodide and bromide are good leaving groups, facilitating the SN2 reaction.

Q2: I am observing the formation of a significant amount of an alkene byproduct. How can I minimize this?

A2: The formation of an alkene, in this case, ethene, is a strong indication that the E2 elimination reaction is competing with the desired SN2 substitution.[1][2][3] This is a common side reaction in Williamson ether synthesis, particularly when using a strong base.

To minimize the elimination byproduct, you can implement the following adjustments:

  • Lower the Reaction Temperature: The E2 reaction has a higher activation energy than the SN2 reaction, making it more sensitive to temperature changes. Lowering the reaction temperature will decrease the rate of the elimination reaction more significantly than the substitution reaction.

  • Use a Less Hindered Base (if applicable): While a strong base is necessary, extremely bulky bases can favor elimination. However, for the deprotonation of a primary alcohol, this is less of a concern.

  • Choice of Alkyl Halide: While both ethyl bromide and ethyl iodide are suitable, ensure they are used in an appropriate molar ratio (a slight excess of the alkyl halide is often used).

Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the cause?

A3: A stalled reaction can be due to several factors, including poor quality of reagents or insufficient activation of the nucleophile.

  • Moisture Contamination: The alkoxide intermediate is a very strong base and will be quenched by any protic solvent, including water. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

  • Poor Quality of Sodium Hydride: Sodium hydride can be deactivated by improper storage. It is crucial to use fresh, high-quality NaH.

  • Insufficient Mixing: If the reaction mixture is not adequately stirred, the reactants may not come into sufficient contact, leading to an incomplete reaction.

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

A4: Purification of this compound typically involves removing unreacted starting materials, the base, and any byproducts.

  • Work-up: After the reaction is complete, a standard aqueous work-up is necessary to quench any remaining base and remove inorganic salts.

  • Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate.

  • Chromatography: Column chromatography on silica gel is an effective method for separating the desired ether from non-polar byproducts and any remaining starting alcohol.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most straightforward and common method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of 2-(2-bromophenyl)ethanol with a strong base to form the corresponding alkoxide, followed by an SN2 reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are:

  • 2-(2-bromophenyl)ethanol

  • A strong base (e.g., Sodium Hydride, NaH)

  • An ethyl halide (e.g., Ethyl Bromide, EtBr, or Ethyl Iodide, EtI)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Q3: What are the potential side reactions to be aware of?

A3: The main side reaction of concern is the E2 elimination of the ethyl halide, which is promoted by the basic alkoxide.[1][2][3] This results in the formation of ethene gas and the regeneration of the starting alcohol. In the case of using a phenoxide as a nucleophile, C-alkylation can sometimes compete with the desired O-alkylation, though this is not directly applicable to the synthesis from 2-(2-bromophenyl)ethanol.[2][4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding.

Experimental Protocols

Proposed Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2-(2-bromophenyl)ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(2-bromophenyl)ethanol (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF.

  • Under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl bromide (1.2 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start Start Reactants 2-(2-bromophenyl)ethanol NaH, EtBr, Anhydrous DMF Start->Reactants Deprotonation Deprotonation (Formation of Alkoxide) Reactants->Deprotonation SN2_Reaction SN2 Reaction (Ether Formation) Deprotonation->SN2_Reaction TLC_Monitoring Monitor by TLC SN2_Reaction->TLC_Monitoring Quench Quench Reaction TLC_Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Start->Side_Products Incomplete_Reaction->Side_Products No Check_Base Check Base Quality & Stoichiometry Incomplete_Reaction->Check_Base Yes Alkene_Detected Alkene Detected? Side_Products->Alkene_Detected Yes Other_Side_Product Other Impurities Side_Products->Other_Side_Product No Anhydrous_Conditions Ensure Anhydrous Conditions Check_Base->Anhydrous_Conditions Lower_Temp Lower Reaction Temperature Alkene_Detected->Lower_Temp Yes Alkene_Detected->Other_Side_Product No Purification_Optimization Optimize Purification (e.g., Chromatography) Other_Side_Product->Purification_Optimization

References

Technical Support Center: Scale-Up of 1-Bromo-2-(2-ethoxyethyl)benzene Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 1-Bromo-2-(2-ethoxyethyl)benzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound suitable for scale-up?

A1: Two common synthetic strategies for preparing this compound at a larger scale are:

  • Route A: Williamson Ether Synthesis. This route involves the reaction of 2-bromophenylethanol with an ethylating agent.

  • Route B: Grignard Reaction followed by Ethoxylation. This approach starts with 1,2-dibromobenzene to form a Grignard reagent, which then reacts with ethylene oxide, followed by ethylation.

Q2: What are the critical safety concerns when scaling up the production of this compound?

A2: Key safety considerations include:

  • Use of Bromine: If elemental bromine is used for bromination, it is highly corrosive and toxic. Proper handling in a well-ventilated area with appropriate personal protective equipment (PPE) is crucial.

  • Grignard Reagent Formation: Grignard reagents are highly reactive and pyrophoric. The reaction is exothermic and requires strict control of temperature and moisture.[1]

  • Use of Ether Solvents: Diethyl ether and tetrahydrofuran (THF) are commonly used in Grignard reactions and are highly flammable.

  • Exothermic Reactions: Both Grignard reagent formation and Williamson ether synthesis can be exothermic. Proper cooling and controlled addition of reagents are necessary to prevent runaway reactions.

Q3: How can I minimize the formation of impurities during scale-up?

A3: Minimizing impurities requires careful control of reaction conditions:

  • Inert Atmosphere: For Grignard reactions, maintaining a strictly inert atmosphere (e.g., under nitrogen or argon) is essential to prevent reaction with oxygen and moisture.

  • Temperature Control: Overheating can lead to side reactions such as elimination in Williamson ether synthesis or Wurtz-type coupling in Grignard reactions.[2]

  • Stoichiometry: Precise control of reactant ratios is critical to avoid unreacted starting materials and the formation of byproducts.

  • Purity of Starting Materials: Using high-purity starting materials is crucial to prevent the introduction of impurities that may be difficult to remove later.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

Symptoms:

  • The overall yield of this compound is significantly lower than expected.

  • TLC or GC analysis shows a large amount of unreacted 2-bromophenylethanol.

Possible Causes and Solutions:

CauseSolution
Incomplete Deprotonation Ensure a strong enough base (e.g., sodium hydride) is used and that it is added in a slight excess. Allow sufficient time for the alkoxide to form before adding the ethylating agent.
Ineffective Ethylating Agent Use a more reactive ethylating agent like ethyl iodide or ethyl triflate. Ensure the quality and purity of the agent.
Side Reactions (Elimination) Maintain a lower reaction temperature. Tertiary alkoxides are more prone to elimination.[3]
Insufficient Reaction Time Monitor the reaction progress by TLC or GC and ensure it is allowed to proceed to completion. Williamson ether synthesis can require several hours of reflux.[3]
Issue 2: Grignard Reagent Fails to Initiate or is Sluggish

Symptoms:

  • The reaction between magnesium and the aryl halide does not start.

  • The reaction is very slow, with little to no consumption of magnesium.

Possible Causes and Solutions:

CauseSolution
Inactive Magnesium Surface The magnesium turnings may be coated with an oxide layer.[1] Activate the magnesium by crushing it physically in a dry flask or by adding a small crystal of iodine.
Presence of Moisture All glassware must be rigorously dried, and anhydrous solvents must be used. The presence of water will quench the Grignard reagent.[1]
Low Reaction Temperature While the reaction is exothermic, a small amount of initial heating may be required to initiate it.
Purity of Aryl Halide Ensure the aryl halide is pure and free from any protic impurities.
Issue 3: Formation of Significant Byproducts in Grignard Reaction

Symptoms:

  • GC-MS analysis reveals the presence of biphenyl or other coupling products.

  • The desired product is contaminated with hard-to-remove impurities.

Possible Causes and Solutions:

CauseSolution
Wurtz-Type Coupling This can occur if the reaction temperature is too high. Maintain a controlled temperature, often between -10 to 20°C.[2]
Reaction with Oxygen Ensure a robust inert atmosphere is maintained throughout the reaction to prevent oxidation of the Grignard reagent.
Reaction with Carbon Dioxide If the inert gas is not pure, the Grignard reagent can react with CO2 to form a carboxylic acid after workup.[4][5]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound
  • Preparation: Under an inert atmosphere of nitrogen, add 2-bromophenylethanol to a flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0°C and slowly add sodium hydride (60% dispersion in mineral oil) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, add ethyl iodide dropwise.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Grignard Route to this compound
  • Grignard Formation: In a flame-dried flask under argon, add magnesium turnings and a small crystal of iodine. Add a solution of 1,2-dibromobenzene in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

  • Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent to 0°C. Bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in THF dropwise.

  • Workup: After the addition is complete, stir for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Ethylation: Extract the aqueous layer with diethyl ether. The resulting alcohol can then be ethylated using a standard Williamson ether synthesis protocol as described above.

  • Purification: Purify the final product by fractional distillation under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow: Williamson Ether Synthesis start Start: 2-bromophenylethanol deprotonation Deprotonation (NaH, THF, 0°C) start->deprotonation ethylation Ethylation (Ethyl Iodide, Reflux) deprotonation->ethylation quench Quenching (NH4Cl solution) ethylation->quench extraction Extraction (Diethyl Ether) quench->extraction purification Purification (Distillation/Chromatography) extraction->purification end Product: this compound purification->end

Caption: Workflow for Williamson Ether Synthesis.

troubleshooting_low_yield Troubleshooting: Low Yield in Williamson Synthesis start Low Yield Detected check_deprotonation Check Deprotonation (Base strength/amount) start->check_deprotonation check_ethylating_agent Check Ethylating Agent (Reactivity/Purity) start->check_ethylating_agent check_temp Check Reaction Temperature (Side reactions?) start->check_temp check_time Check Reaction Time (Incomplete reaction?) start->check_time solution1 Use stronger base / excess check_deprotonation->solution1 Incomplete solution2 Use more reactive agent check_ethylating_agent->solution2 Ineffective solution3 Lower temperature check_temp->solution3 Too High solution4 Increase reaction time check_time->solution4 Too Short

Caption: Troubleshooting Logic for Low Yields.

References

Technical Support Center: Purification of 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Bromo-2-(2-ethoxyethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities largely depend on the synthetic route employed. The most probable synthetic pathways involve the Williamson ether synthesis or bromination of a suitable precursor. Potential impurities may include:

  • Unreacted Starting Materials:

    • 2-Bromophenylethanol

    • An ethylating agent (e.g., ethyl bromide, diethyl sulfate)

    • 1-Bromo-2-ethylbenzene

  • Side-Reaction Products:

    • Over-brominated species (e.g., dibrominated products) on the aromatic ring.

    • Products of elimination reactions, particularly if sterically hindered bases are used in the Williamson ether synthesis.

    • C-alkylated byproducts from the Williamson ether synthesis.

  • Reagents and Solvents:

    • Residual base (e.g., potassium carbonate, sodium hydride).

    • Residual solvents used in the reaction (e.g., DMF, acetonitrile, THF).

Q2: What are the recommended methods for purifying this compound?

The primary methods for the purification of this compound are:

  • Fractional Distillation under Vacuum: This is effective for removing non-volatile impurities and some closely boiling organic impurities.

  • Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from structurally similar impurities.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, this method can yield high-purity material.

Q3: What is the expected appearance of pure this compound?

Pure this compound is expected to be a colorless to pale yellow liquid. The presence of significant color may indicate the presence of impurities.

Experimental Protocols & Data

Fractional Distillation

Fractional distillation under reduced pressure is a suitable method for the initial purification of this compound, especially for larger quantities, to remove baseline impurities and residual solvents.

Table 1: Distillation Parameters for Aryl Bromides (Analog Data)

CompoundBoiling Point (°C)Pressure (mmHg)
1-Bromo-2-ethylbenzene199760
1-Bromo-2-ethoxybenzene221.7760
o-Chlorobromobenzene199-201742

Experimental Workflow for Fractional Distillation

cluster_setup Setup cluster_distillation Distillation cluster_analysis Analysis setup_flask Charge crude product into a round-bottom flask setup_column Assemble fractional distillation apparatus setup_flask->setup_column setup_vacuum Connect to a vacuum source setup_column->setup_vacuum heat Gently heat the flask setup_vacuum->heat collect_forerun Collect and discard the forerun heat->collect_forerun collect_product Collect the main fraction at the expected boiling range collect_forerun->collect_product analyze Analyze fractions by GC or NMR collect_product->analyze

Caption: Workflow for fractional distillation.

Silica Gel Column Chromatography

Column chromatography is a powerful technique for achieving high purity of this compound by separating it from closely related impurities.

Table 2: Column Chromatography Parameters for Brominated Aromatic Compounds

Stationary PhaseEluent System (v/v)Typical Rf of Product
Silica Gel (230-400 mesh)Hexane/Ethyl Acetate (98:2)~0.4-0.5
Silica Gel (230-400 mesh)100% HexaneCan be effective for non-polar impurities
Silica Gel (230-400 mesh)Cyclohexane/Ethyl Acetate (98:2)~0.4-0.5

Note: The optimal eluent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Experimental Workflow for Column Chromatography

cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis pack_column Pack silica gel in the chosen eluent load_sample Load the crude product (neat or dissolved) pack_column->load_sample elute Elute with the solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate the solvent combine_fractions->evaporate_solvent

Caption: Workflow for silica gel column chromatography.

Recrystallization

For solid crude products, or if the compound can be solidified, recrystallization is an excellent method for achieving high purity.

Table 3: Potential Recrystallization Solvents for Aryl Ethers

Solvent/Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The compound should be soluble in hot ethanol and insoluble in water.
Hexane/Ethyl AcetateA common mixed solvent system for compounds of intermediate polarity.
Toluene/HexaneSuitable for less polar compounds.

Note: The ideal recrystallization solvent or solvent pair must be determined experimentally.

Experimental Workflow for Recrystallization

cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent cool Slowly cool to room temperature dissolve->cool ice_bath Cool in an ice bath to maximize yield cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry the crystals wash->dry

Caption: Workflow for recrystallization.

Troubleshooting Guide

Problem 1: Low recovery after distillation.

Possible CauseSolution
Product is co-distilling with a lower-boiling impurity. Use a more efficient fractionating column. Optimize the heating rate to ensure slow and steady distillation.
Product decomposition at high temperatures. Ensure the vacuum is sufficiently low to reduce the boiling point. Use a lower temperature heating bath (e.g., oil bath) for better temperature control.
Leaks in the distillation apparatus. Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate.

Problem 2: Poor separation during column chromatography.

Possible CauseSolution
Incorrect eluent polarity. Perform thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A good starting point for many aryl bromides is a high percentage of a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate.
Column overloading. Use a larger diameter column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Cracks or channels in the silica gel bed. Pack the column carefully and ensure the silica gel is uniformly settled. Avoid letting the column run dry.
Co-elution of impurities with similar polarity. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Sometimes, a multi-step purification involving both distillation and chromatography is necessary.

Problem 3: Product "oiling out" during recrystallization.

Possible CauseSolution
The boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities. Try to remove some impurities by a preliminary purification step like a simple filtration through a plug of silica gel.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Inappropriate solvent. Experiment with different solvents or solvent mixtures. A mixture where the compound is very soluble in one solvent and poorly soluble in the other can be effective.[1]

Problem 4: Persistent colored impurities.

Possible CauseSolution
Presence of trace bromine. Wash the crude product with a solution of sodium thiosulfate (10%) before further purification.[2]
Highly conjugated impurities. Activated carbon (charcoal) treatment can sometimes be effective in removing colored impurities. Add a small amount of activated carbon to the hot solution during recrystallization, then filter it out while hot.

This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized based on the nature and quantity of impurities present in your crude this compound. Always perform small-scale trials to determine the most effective purification strategy.

References

improving the regioselectivity of 1-Bromo-2-(2-ethoxyethyl)benzene reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 1-Bromo-2-(2-ethoxyethyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing an electrophilic aromatic substitution on this compound and getting a mixture of ortho- and para-isomers. How can I improve selectivity for a single product?

A1: Achieving high regioselectivity in electrophilic aromatic substitution (EAS) with this substrate is challenging due to the competing directing effects of the two substituents. The bromo group is a deactivating, ortho-, para-director, while the ethoxyethyl group is an activating, ortho-, para-director.[1][2] The position of substitution is determined by a combination of electronic and steric factors.[3]

  • Electronic Effects: The ethoxyethyl group's ether oxygen has a lone pair that can donate electron density into the ring through resonance, activating the positions ortho and para to it.[2] This makes these positions more nucleophilic and reactive towards electrophiles.

  • Steric Hindrance: The ethoxyethyl group is bulkier than the bromo group, which can sterically hinder the approach of an electrophile to the ortho position (C3).[3]

  • Directed ortho-Metalation (DoM): For exclusive ortho-substitution, the most effective strategy is to switch from electrophilic substitution to a Directed ortho-Metalation (DoM) approach. This method uses an organolithium reagent to deprotonate the position ortho to a directing metalation group (DMG), followed by quenching with an electrophile.[4][5] The ether oxygen in the ethoxyethyl group can act as a DMG.

Q2: How can I selectively functionalize the C3 position (ortho to the ethoxyethyl group)?

A2: Directed ortho-Metalation (DoM) is the premier strategy for selectively functionalizing the C3 position.[4] The process involves two key steps:

  • Directed Lithiation: The heteroatom (oxygen) on the ethoxyethyl directing group coordinates to a Lewis acidic organolithium reagent (like n-BuLi).[6] This coordination brings the strong base into proximity of the C3 proton, leading to selective deprotonation and formation of an aryllithium intermediate.[4][7]

  • Electrophilic Quench: The resulting aryllithium is then treated with an electrophile (e.g., CO₂, aldehydes, alkyl halides), which substitutes at the lithiated position.[6]

This bypasses the regioselectivity issues of standard electrophilic aromatic substitution.

Q3: My Directed ortho-Metalation (DoM) reaction is giving low yields or failing. What are the common causes?

A3: Several factors are critical for a successful DoM reaction.

  • Reagent Quality: Alkyllithium reagents (n-BuLi, s-BuLi, t-BuLi) are highly reactive and sensitive to air and moisture. Use a freshly titrated or newly purchased reagent.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential.[7] These solvents are crucial as they can deaggregate the organolithium reagents, increasing their basicity and reactivity.[7] Ensure your solvent is rigorously dried before use.

  • Temperature: DoM reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as degradation of the organolithium reagent or the aryllithium intermediate.[8]

  • Additives: Amine additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up alkyllithium aggregates, accelerating the metalation process.[6]

  • Reaction Time: Insufficient reaction time for either the lithiation or the electrophilic quench step can lead to incomplete conversion.

Q4: In a cross-coupling reaction like Suzuki or Buchwald-Hartwig, which position is more reactive: the C-Br bond or a different position on the ring?

A4: The C-Br bond is the primary reactive site for standard palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium catalyst to the C-Br bond is the typical initiating step.[9]

To functionalize a different position, you would first need to introduce a suitable handle, such as by using Directed ortho-Metalation (DoM) to introduce a new group (e.g., converting the lithiated species to a boronic ester for a subsequent Suzuki coupling). In a molecule with two different halides (e.g., Br and Cl), the C-Br bond is generally more reactive in oxidative addition than a C-Cl bond, allowing for selective coupling.[10]

Data Summary Tables

Table 1: Relative Strength of Common Directing Metalation Groups (DMGs)

This table provides a general hierarchy of DMG effectiveness, which is crucial for predicting the site of lithiation in polysubstituted arenes. Stronger groups will preferentially direct the metalation.

Relative StrengthDirecting Group (Functional Class)
Very Strong -OCONR₂, -CONR₂
Strong -SO₂NR₂, -CH₂NR₂
Moderate -OCH₃, -OCH₂OR (MOM ether)
Weak -F, -CF₃

Data adapted from Slocum, D. W. & Jennings, C. A. J. Org. Chem. 1976, 41, 3653 and Beak, P. & Brown, R. A. J. Org. Chem. 1982, 47, 34.[8] The ethoxyethyl group in the target molecule would be considered a moderate directing group, similar to -OCH₃.

Table 2: General Conditions for Common Cross-Coupling Reactions

These are starting conditions for reaction optimization. The optimal conditions can vary based on the specific substrates used.

ReactionCatalyst / LigandBaseSolventTemperature (°C)
Suzuki Coupling Pd(PPh₃)₄ or Pd₂(dba)₃ / PCy₃K₃PO₄Toluene, Dioxane, or Water25 - 100
Buchwald-Hartwig Amination Pd₂(dba)₃ / Xantphos or X-PhosNaOt-Bu, Cs₂CO₃, or DBUToluene, Dioxane, or MeCN90 - 140

Data compiled from references[9][10][11][12].

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Quench with an Electrophile

This protocol describes a general procedure for the regioselective functionalization of this compound at the C3 position.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration pre-titrated)

  • Electrophile (e.g., dry ice for carboxylation, benzaldehyde for hydroxymethylation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete lithiation.

  • Add the chosen electrophile (1.2 eq). For gaseous electrophiles like CO₂, bubble through the solution. For liquid/solid electrophiles, dissolve them in a small amount of anhydrous THF and add dropwise.

  • Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

Visualizations

Caption: Mechanism of Directed ortho-Metalation (DoM).

Regioselectivity_Workflow start Goal: Functionalize This compound decision Desired Regiochemistry? start->decision ortho_path Selective at C3 (ortho to ethoxyethyl) decision->ortho_path Ortho-Selective other_path Mixture is acceptable OR Targeting C4/C6 decision->other_path Other dom_protocol Use Directed ortho-Metalation (DoM) Protocol ortho_path->dom_protocol dom_steps 1. Lithiation with n-BuLi at -78°C 2. Quench with Electrophile (E+) dom_protocol->dom_steps outcome Purify and Isolate Product(s) dom_steps->outcome eas_protocol Use Electrophilic Aromatic Substitution (EAS) other_path->eas_protocol eas_steps React with E+ and Lewis/Brønsted Acid Catalyst eas_protocol->eas_steps eas_steps->outcome

Caption: Decision workflow for regioselective functionalization.

References

troubleshooting failed Grignard formation with 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Grignard reactions. This guide is specifically tailored to address challenges encountered during the formation of the Grignard reagent from 1-Bromo-2-(2-ethoxyethyl)benzene.

Troubleshooting Failed Grignard Formation

This section provides direct answers to common problems encountered during the synthesis of 2-(2-ethoxyethyl)phenylmagnesium bromide.

Question: My Grignard reaction with this compound fails to initiate. What are the most likely causes and how can I fix it?

Answer: Failure to initiate is the most common issue in Grignard synthesis. The primary culprits are typically moisture, poor quality reagents, or an unactivated magnesium surface.

  • Moisture Contamination: Grignard reagents are extremely sensitive to protic sources, including water.[1][2] Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120°C and cooling in a desiccator over a drying agent.[3][4] The solvent (typically THF or diethyl ether) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling the solvent from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.

  • Poor Reagent Quality:

    • Magnesium: The magnesium turnings should be fresh and have a metallic sheen. An old bottle of magnesium may have a thick oxide layer that prevents the reaction.[5]

    • This compound: Ensure the starting material is pure and free of any acidic impurities.

  • Magnesium Activation: The magnesium surface is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.[4] Several activation methods can be employed:

    • Mechanical Activation: Vigorously stir the magnesium turnings in the dry flask before adding the solvent to physically break the oxide layer.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[3][6] The disappearance of the iodine's brown color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates successful activation.[3][6]

    • Initiator Addition: Add a small portion (a few drops) of your this compound solution directly to the activated magnesium and apply gentle heat with a heat gun to initiate the reaction, which is often indicated by slight turbidity or a gentle reflux.[7]

Question: The reaction starts but then stops, or the yield of my Grignard reagent is consistently low. What could be the problem?

Answer: Low yields or a stalled reaction after initial success often point to ongoing side reactions or suboptimal reaction conditions.

  • Side Reactions:

    • Wurtz Coupling: This is a common side reaction where two alkyl halides couple in the presence of the metal. In this case, it would lead to the formation of a biphenyl derivative. Slow addition of the this compound solution to the magnesium suspension can help minimize this by keeping the concentration of the aryl bromide low.

    • Reaction with the Ether Linkage: While ethers are generally stable and used as solvents for Grignard reactions, the intramolecular proximity of the ethoxyethyl group could potentially lead to side reactions under harsh conditions, although this is less likely.[1][8] Maintaining a gentle reflux and avoiding excessive heating is advisable.

  • Reaction Conditions:

    • Temperature: The reaction is exothermic.[3] Once initiated, the rate of addition of the aryl bromide should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, it can promote side reactions. Conversely, if the reaction cools down too much, it may stop.

    • Solvent: While both diethyl ether and tetrahydrofuran (THF) are common solvents, THF is often preferred for aryl bromides as it can better solvate and stabilize the Grignard reagent.[5]

Frequently Asked Questions (FAQs)

Q1: Is the ethoxyethyl group on this compound compatible with Grignard formation?

A1: Yes, the ether linkage in the ethoxyethyl group is generally considered a non-acidic and stable functional group that is compatible with Grignard reagents.[2][8] Ethers are commonly used as solvents for these reactions.[1] However, it is crucial to ensure that there are no acidic protons elsewhere in the molecule or as impurities.

Q2: How can I confirm that my Grignard reagent has formed?

A2: Visual cues are often the first indicator. A successful Grignard formation is typically characterized by the disappearance of the metallic magnesium and the formation of a cloudy, grayish, or brownish solution.[9] For a more quantitative assessment, you can perform a titration on a small aliquot of the reaction mixture.

Q3: What should I do if my reaction turns black?

A3: A blackening of the reaction mixture can indicate decomposition of the Grignard reagent, often due to overheating or the presence of impurities.[5] If this occurs, it is best to stop the reaction and restart with fresh, dry reagents and stricter control over the reaction temperature.

Experimental Protocols & Data

Protocol for the Preparation of 2-(2-ethoxyethyl)phenylmagnesium bromide
  • Preparation: All glassware was oven-dried at 150°C for at least 4 hours and assembled hot under a stream of dry nitrogen.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) were added to the reaction flask under a nitrogen atmosphere. A single crystal of iodine was added. The flask was gently warmed with a heat gun until the purple iodine vapor was visible.

  • Initiation: Anhydrous THF was added to the flask, followed by approximately 5% of the total volume of a solution of this compound (1.0 equivalent) in anhydrous THF. The mixture was stirred and gently warmed until the brown color of the iodine disappeared and a slight turbidity was observed, indicating initiation.

  • Addition: The remaining solution of this compound was added dropwise via an addition funnel at a rate that maintained a gentle reflux.

  • Completion: After the addition was complete, the reaction mixture was stirred at room temperature for an additional hour to ensure all the magnesium had reacted. The resulting dark grey-brown solution is the Grignard reagent.

Troubleshooting Data Summary
Observation Potential Cause Suggested Action Expected Outcome
No reaction initiationWet glassware/solventFlame-dry glassware under vacuum; use freshly distilled anhydrous solvent.Reaction initiates upon addition of aryl bromide.
No reaction initiationInactive MagnesiumAdd a crystal of I₂ or a few drops of 1,2-dibromoethane.Disappearance of iodine color and initiation of reaction.
Reaction starts, then stopsConcentration of aryl bromide is too lowAdd a small amount of the aryl bromide neat, and apply gentle local heating.Reaction restarts and continues.
Low yield, formation of biphenyl byproductWurtz coupling reactionSlow down the addition rate of the aryl bromide solution.Increased yield of the desired Grignard reagent.
Reaction mixture turns blackDecomposition due to overheatingEnsure gentle reflux; use an ice bath to moderate if necessary.Formation of a grey/brown solution with higher yield.

Visual Troubleshooting Guide

The following workflow provides a visual guide to troubleshooting the formation of your Grignard reagent.

Grignard_Troubleshooting start Start: Prepare Grignard Reaction check_initiation Does the reaction initiate? (Color change, gentle reflux) start->check_initiation no_initiation No Initiation check_initiation->no_initiation No initiation_ok Yes, Initiates check_initiation->initiation_ok Yes check_reagents Check Reagent Quality & Dryness - Anhydrous Solvent? - Dry Glassware? - Fresh Mg? no_initiation->check_reagents activate_mg Activate Magnesium (Add I₂, 1,2-dibromoethane, or apply heat) check_reagents->activate_mg If reagents are OK activate_mg->start Retry Reaction check_completion Does the reaction proceed to completion? initiation_ok->check_completion incomplete No, Stalls or Low Yield check_completion->incomplete No complete Yes, Complete check_completion->complete Yes check_conditions Review Reaction Conditions - Addition Rate Too Fast? - Temperature Too High/Low? incomplete->check_conditions optimize_conditions Optimize Conditions (Slow addition, maintain gentle reflux) check_conditions->optimize_conditions If conditions are suboptimal optimize_conditions->start Retry Reaction proceed Proceed to Next Step complete->proceed

Caption: Troubleshooting workflow for Grignard reagent formation.

References

preventing debromination of 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the undesired debromination of 1-Bromo-2-(2-ethoxyethyl)benzene during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem for this compound?

A1: Debromination is a chemical reaction that results in the removal of a bromine atom from a molecule. For this compound, this means the bromine atom on the benzene ring is replaced by a hydrogen atom, leading to the formation of 2-ethoxyethyl)benzene as a byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: What are the common reaction conditions that can lead to the debromination of this compound?

A2: Debromination of aryl bromides like this compound can occur under various conditions, including:

  • Organometallic reactions: The formation of Grignard reagents or organolithium species can lead to debromination as a side reaction.[1][2][3][4][5][6][7]

  • Catalytic hydrogenation: The use of catalysts like palladium on carbon (Pd/C) with a hydrogen source can readily cleave the carbon-bromine bond.[8][9]

  • Reductive conditions: The presence of strong reducing agents or even mild hydride sources can cause reductive debromination.[10]

  • High temperatures: Elevated reaction temperatures can sometimes promote side reactions, including debromination.[3]

  • Photochemical reactions: Exposure to light, especially in the presence of a photosensitizer, can induce debromination.[11]

Q3: Can the ethoxyethyl side chain influence the debromination process?

A3: While the primary factor is the carbon-bromine bond on the aromatic ring, the side chain is not entirely benign. The ether oxygen in the ethoxyethyl group could potentially coordinate with metal catalysts or reagents, which might influence the electronic properties of the aromatic ring and its susceptibility to debromination under certain conditions. However, direct participation of the side chain in the debromination mechanism is less common for aryl bromides.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the debromination of this compound in different reaction types.

Issue 1: Significant Debromination During Grignard Reagent Formation

Symptoms:

  • Low yield of the desired Grignard adduct.

  • Presence of 2-ethoxyethyl)benzene as a major byproduct, confirmed by GC-MS or NMR analysis.

Possible Causes & Solutions:

Possible CauseProposed Solution
Reaction with residual moisture or protic solvents. Ensure all glassware is rigorously dried (oven-dried or flame-dried) and use anhydrous solvents. Traces of water will quench the Grignard reagent and can contribute to the formation of the debrominated byproduct.[1][3]
Side reaction with unreacted starting material (Wurtz-type coupling). Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the aryl bromide.[3]
Formation of biphenyl-type byproducts. This can be favored by higher temperatures and concentrations of the aryl halide.[3] Maintain a gentle reflux and avoid excessive heating.
Improper activation of magnesium. Activate the magnesium turnings before use, for example, with a small crystal of iodine or 1,2-dibromoethane to ensure the reaction initiates promptly.[2][4]
Issue 2: Debromination during Lithium-Halogen Exchange

Symptoms:

  • Formation of 2-ethoxyethyl)benzene after quenching the organolithium intermediate.

  • Reduced yield of the desired lithiated species.

Possible Causes & Solutions:

Possible CauseProposed Solution
Protonation by the alkyl halide byproduct. The n-butyl bromide formed when using n-BuLi can act as a proton source, leading to the debrominated product. Use of t-BuLi can mitigate this, as the t-butyl bromide byproduct is more prone to elimination.[5]
Reaction with trace proton sources. Ensure strictly anhydrous and aprotic conditions. The high reactivity of organolithium reagents makes them very sensitive to moisture.[5]
Warming of the reaction mixture. Lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions.[6] Maintain a low temperature throughout the reaction and quenching process.
Use of an inappropriate solvent. Tetrahydrofuran (THF) can sometimes be problematic. Consider using a non-polar solvent like diethyl ether or pentane, especially at very low temperatures.[5][6]
Issue 3: Unwanted Debromination in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Symptoms:

  • Formation of 2-ethoxyethyl)benzene alongside the desired coupled product.

  • Reduced catalyst activity or turnover.

Possible Causes & Solutions:

Possible CauseProposed Solution
β-Hydride elimination from the organometallic intermediate. While less common for aryl halides, certain ligand and metal combinations can facilitate this. Choose appropriate ligands that promote reductive elimination over other pathways.[12]
Reductive dehalogenation by the catalyst system. Some catalyst systems, especially under forcing conditions, can promote reductive debromination. Screen different palladium or nickel catalysts and ligands. Sometimes, adding a mild oxidant or avoiding strong reducing conditions in the catalytic cycle can help.[13]
Reaction with hydride sources in the reaction mixture. Impurities in reagents or solvents can act as hydride donors. Ensure high purity of all reaction components.
Side reactions promoted by the base. The choice of base can be critical. A weaker, non-nucleophilic base might be preferable. Screen bases like Cs2CO3, K3PO4, or organic bases.

Experimental Protocols

Protocol 1: Optimized Grignard Reagent Formation to Minimize Debromination
  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and assemble under a dry nitrogen or argon atmosphere while still hot.

    • Use freshly distilled, anhydrous diethyl ether or THF as the solvent.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a single crystal of iodine. The color of the iodine should fade as the magnesium activates.

  • Grignard Formation:

    • Dissolve this compound (1.0 equivalent) in anhydrous ether.

    • Add a small amount of this solution to the activated magnesium. The reaction should initiate, indicated by gentle refluxing of the ether.

    • Once initiated, add the remainder of the this compound solution dropwise over 30-60 minutes to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Usage:

    • Use the freshly prepared Grignard reagent immediately in the subsequent reaction.

Protocol 2: Low-Temperature Lithium-Halogen Exchange
  • Preparation:

    • Rigorously dry all glassware and purge with dry nitrogen or argon.

    • Use anhydrous solvents.

  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or a mixture of pentane and ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange:

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the cooled solution while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Quenching/Further Reaction:

    • Add the electrophile at -78 °C and allow the reaction to proceed at this temperature before slowly warming to room temperature.

Visualizations

debromination_pathways cluster_grignard Grignard Reaction cluster_lithium Lithium-Halogen Exchange cluster_coupling Cross-Coupling A This compound G1 Mg, Ether A->G1 Formation L1 n-BuLi, -78°C A->L1 Exchange C1 Pd or Ni Catalyst A->C1 Reaction B Debrominated Product (2-ethoxyethyl)benzene C Desired Product G1->C Reaction with Electrophile G2 Protic Source (e.g., H2O) G1->G2 Quenching G2->B L1->C Reaction with Electrophile L2 Proton Source L1->L2 Protonation L2->B C1->C Main Reaction C2 Hydride Source C1->C2 Side Reaction C2->B

Caption: Pathways leading to desired products versus debromination.

troubleshooting_workflow start Debromination Observed reaction_type Identify Reaction Type start->reaction_type grignard Grignard Reaction reaction_type->grignard Grignard li_exchange Li-Halogen Exchange reaction_type->li_exchange Organolithium coupling Cross-Coupling reaction_type->coupling Coupling check_anhydrous Ensure Anhydrous Conditions grignard->check_anhydrous check_reagents Verify Reagent Purity/ Activity grignard->check_reagents li_exchange->check_anhydrous check_temp Control Temperature li_exchange->check_temp coupling->check_reagents optimize_catalyst Optimize Catalyst/Ligand/Base coupling->optimize_catalyst solution Problem Resolved check_anhydrous->solution check_temp->solution check_reagents->solution optimize_catalyst->solution

Caption: A logical workflow for troubleshooting debromination.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and conditions for cross-coupling reactions involving the sterically hindered substrate, 1-Bromo-2-(2-ethoxyethyl)benzene.

General Considerations for this compound

The primary challenge with this substrate is the steric hindrance caused by the ortho -(CH₂)₂OCH₂CH₃ group. This bulk can impede the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Furthermore, the ether oxygen could potentially coordinate to the palladium center, which may influence catalyst activity. Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to overcome these challenges.[2]

Logical Workflow for Reaction Selection

The choice of cross-coupling reaction depends on the desired bond formation. The following diagram outlines a decision-making process for selecting the appropriate reaction.

start What type of C-C or C-N bond do you want to form? c_c C-C Bond start->c_c C-C c_n C-N Bond start->c_n C-N partner_cc What is your coupling partner? c_c->partner_cc partner_cn What is your coupling partner? c_n->partner_cn boronic Organoboron (Boronic Acid/Ester) partner_cc->boronic alkyne Terminal Alkyne partner_cc->alkyne alkene Alkene partner_cc->alkene suzuki Use Suzuki-Miyaura Coupling boronic->suzuki sonogashira Use Sonogashira Coupling alkyne->sonogashira heck Use Heck Coupling alkene->heck amine Amine (1° or 2°) partner_cn->amine buchwald Use Buchwald-Hartwig Amination amine->buchwald

Caption: Decision tree for selecting a cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C bonds by coupling the aryl bromide with an organoboron reagent.[3]

Catalyst and Condition Recommendations
ComponentRecommendationRationale / Notes
Pd Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosTrialkylphosphines: P(t-Bu)₃Bulky, electron-rich ligands accelerate oxidative addition and are effective for sterically hindered substrates.[2][4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is often effective in anhydrous conditions, though a small amount of water can be beneficial.[4] Cs₂CO₃ is a strong base suitable for challenging couplings.
Solvent Toluene, Dioxane, THFAnhydrous polar aprotic solvents are standard. Sometimes a co-solvent of water is used.[5]
Temperature 80-110 °CHigher temperatures are often required to overcome the steric hindrance.
Frequently Asked Questions (FAQs)

Q: Why is my Suzuki-Miyaura reaction not working with standard catalysts like Pd(PPh₃)₄? A: The steric bulk of the 2-(2-ethoxyethyl) group likely hinders the oxidative addition step. Catalysts with less bulky ligands like PPh₃ may not be active enough. You should switch to a catalyst system with bulky, electron-rich ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or simple trialkylphosphines like P(t-Bu)₃.[2]

Q: I am observing significant amounts of a homocoupled biaryl product from my boronic acid. What causes this? A: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[3] Ensure your reaction is thoroughly degassed to remove oxygen. Using a pre-catalyst that efficiently reduces to Pd(0) can also minimize this side reaction.

Q: My starting material is being consumed, but I am isolating a dehalogenated product instead of the coupled product. Why? A: Dehalogenation (replacement of bromine with hydrogen) can occur as a side reaction. After oxidative addition, the palladium complex may react with a hydride source in the mixture (like a solvent or base) followed by reductive elimination.[3] Using a different solvent or base might solve this issue.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Catalyst is not active enough for the hindered substrate.2. Base is not optimal.3. Temperature is too low.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, P(t-Bu)₃).2. Try a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase the reaction temperature to 100-110 °C.
Protodeboronation of Boronic Acid 1. Presence of water or protic impurities.2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.2. Screen different bases; sometimes a weaker base like K₂CO₃ is sufficient.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.1. Ensure the ligand-to-palladium ratio is correct (typically 1:1 to 2:1).2. Check for impurities in the starting materials.3. Ensure the reaction is properly degassed.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high E-selectivity.[6]

Catalyst and Condition Recommendations
ComponentRecommendationRationale / Notes
Pd Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective precursor.
Ligand Phosphines: P(o-tolyl)₃, P(t-Bu)₃NHCs: IPr, SIMesFor aryl bromides, phosphine ligands are common. N-Heterocyclic Carbene (NHC) ligands can offer high thermal stability.[7]
Base Et₃N, K₂CO₃, Cs₂CO₃An organic amine base like triethylamine is common, but inorganic bases can also be effective.[7]
Solvent DMF, DMAc, NMPHigh-boiling polar aprotic solvents are typically required.
Temperature 100-140 °CHeck reactions often require high temperatures to proceed, especially with less reactive aryl bromides.[7]
Frequently Asked Questions (FAQs)

Q: My Heck reaction is very slow and gives low yields. What can I do? A: Heck reactions with aryl bromides are slower than with aryl iodides. The steric hindrance of your substrate further decreases reactivity. Increasing the temperature is the most common solution.[7] Alternatively, switching to a more active catalyst system, such as one using an NHC ligand, may allow the reaction to proceed at a lower temperature.[8]

Q: I am getting a mixture of regioisomers from my alkene coupling partner. How can I improve selectivity? A: For monosubstituted alkenes, the Heck reaction typically directs the aryl group to the less substituted carbon due to sterics. However, electronic factors can sometimes lead to mixtures. The choice of ligand can influence selectivity. Screening different phosphine or NHC ligands may improve the outcome.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficient temperature.2. Catalyst inhibition or deactivation.1. Increase reaction temperature, potentially up to 140 °C.2. Switch to a more robust ligand like an NHC. Ensure solvent is pure and dry.
Alkene Polymerization High concentration of alkene or catalyst.1. Add the alkene slowly over the course of the reaction.2. Reduce the catalyst loading.
Low E/Z Selectivity Reaction conditions are not optimal for stereocontrol.1. The Heck reaction usually gives the E-isomer preferentially. If Z-isomer is significant, ligand screening may be necessary.

Sonogashira Coupling

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[9]

Catalyst and Condition Recommendations
ComponentRecommendationRationale / Notes
Pd Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, commercially available catalysts for Sonogashira coupling.[10]
Co-catalyst CuI (1-5 mol%)The copper(I) co-catalyst is crucial in the traditional Sonogashira cycle.[9]
Ligand PPh₃ (often part of the Pd source) or bulky phosphines like P(t-Bu)₃ for copper-free conditions.The choice of ligand is critical, especially for sterically demanding substrates.[11]
Base Et₃N, DiPEA, PiperidineAn amine base is required, and it often serves as the solvent as well.[12]
Solvent THF, DMF (if the amine base is not the solvent)Anhydrous conditions are typically required.[9]
Temperature 25-80 °CCan often be run at milder temperatures than Suzuki or Heck couplings.
Frequently Asked Questions (FAQs)

Q: My Sonogashira reaction is resulting in large amounts of alkyne homocoupling (Glaser coupling). How can I prevent this? A: Glaser coupling is a common side reaction promoted by the copper co-catalyst and the presence of oxygen.[12] To minimize it, ensure the reaction is rigorously degassed and run under an inert atmosphere (N₂ or Ar). Reducing the amount of CuI or switching to a copper-free protocol can also solve this problem.

Q: The reaction is sluggish. Should I increase the temperature? A: Modest heating (e.g., 50-80 °C) can improve the rate. However, before significantly increasing the temperature, consider changing the ligand. For sterically hindered aryl bromides, a more electron-rich and bulky phosphine ligand can increase the rate of oxidative addition and may be more effective than simply increasing the temperature.[10][11]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst for the hindered substrate.2. Inefficient transmetalation.1. Screen different phosphine ligands. Bulky, electron-rich ligands can help.2. Ensure the CuI co-catalyst is fresh and active.
Significant Glaser Homocoupling 1. Presence of oxygen.2. High concentration of copper catalyst.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.2. Reduce CuI loading to ~1 mol%.3. Consider a copper-free Sonogashira protocol.
Decomposition of Starting Materials Base is not suitable or temperature is too high.1. Switch to a different amine base (e.g., from Et₃N to DiPEA).2. Try running the reaction at room temperature for a longer period.

Buchwald-Hartwig Amination

This reaction forms a C(sp²)-N bond between the aryl bromide and a primary or secondary amine.

Catalyst and Condition Recommendations
ComponentRecommendationRationale / Notes
Pd Source Pd(OAc)₂, Pd₂(dba)₃Standard palladium precursors.
Ligand Buchwald Ligands: BINAP, Xantphos, JohnPhosThe choice of ligand is critical and depends on the amine. Bidentate ligands like Xantphos are often very effective.[13]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. Sodium tert-butoxide is the most common.[13]
Solvent Toluene, DioxaneAnhydrous, non-polar, or weakly polar solvents are preferred.
Temperature 80-110 °CElevated temperatures are usually necessary.
Frequently Asked Questions (FAQs)

Q: My Buchwald-Hartwig amination is giving very low yields. What is the most likely problem? A: For a sterically hindered substrate like this compound, the ligand choice is paramount. The combination of steric hindrance on both the aryl bromide and potentially the amine can make the final reductive elimination step difficult. You may need to screen several generations of Buchwald ligands to find one that is effective.[13] Also, ensure your base is completely dry and active, especially NaOt-Bu.

Q: Can the ether linkage in my substrate cause problems? A: It is possible. The ether oxygen could coordinate to the palladium, potentially forming a less active catalyst species. Using a bidentate ligand with a wide bite angle, like Xantphos, can sometimes mitigate these issues by enforcing a specific geometry at the metal center.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Ligand is not suitable for the substrate/amine combination.2. Base is inactive or too weak.1. Screen a panel of Buchwald ligands (e.g., Xantphos, RuPhos, JohnPhos).2. Use fresh, anhydrous NaOt-Bu. Consider a different strong base like LHMDS if NaOt-Bu fails.
Hydrodehalogenation (Aryl-H formation) Competitive reduction pathway.1. Ensure the reaction is free from water and other protic sources.2. Sometimes changing the ligand or solvent can disfavor this pathway.
Formation of Insoluble Materials The halide salt byproduct (e.g., NaBr) is precipitating.This is normal for reactions using bases like NaOt-Bu. As long as the reaction is stirring effectively, it should not be an issue.[13]
General Experimental Protocol (Suzuki-Miyaura Example)

This protocol is a general starting point and should be optimized for specific coupling partners.

  • Preparation: To an oven-dried reaction vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagents: Add this compound (1.0 equivalent) and the boronic acid partner (1.2 equivalents).

  • Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent: Add degassed solvent (e.g., Toluene, 0.1 M concentration relative to the aryl bromide) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Catalytic Processes
General Palladium Catalytic Cycle

This diagram illustrates the key steps common to most palladium-catalyzed cross-coupling reactions.

pd0 Pd(0)Lₙ Active Catalyst oa_complex Ar-Pd(II)(X)Lₙ Oxidative Addition Complex pd0->oa_complex oa Oxidative Addition tm_complex Ar-Pd(II)(R)Lₙ Transmetalation Complex oa_complex->tm_complex tm Transmetalation tm_complex->pd0 Ar-R re Reductive Elimination arx Ar-X (Your Substrate) arx->oa_complex + rm R-M (Coupling Partner) rm->tm_complex +

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common issues encountered during your experiment.

start Reaction Failed (Low or No Conversion) check_sm Are Starting Materials Consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No yes_sm_consumed Yes check_sm->yes_sm_consumed Yes inactive_catalyst Probable Cause: Inactive Catalyst System no_sm_consumed->inactive_catalyst solution1 1. Increase Temperature 2. Use Bulkier/More Electron-Rich Ligand 3. Check Reagent Quality (Base, Pd Source) inactive_catalyst->solution1 check_products What are the Major Products? yes_sm_consumed->check_products dehalogenation Dehalogenation (Ar-H) check_products->dehalogenation homocoupling Homocoupling (R-R or Ar-Ar) check_products->homocoupling cause_dehalo Probable Cause: Hydride source present dehalogenation->cause_dehalo cause_homo Probable Cause: Presence of Oxygen homocoupling->cause_homo solution_dehalo Change solvent or base. Ensure anhydrous conditions. cause_dehalo->solution_dehalo solution_homo Thoroughly degas reagents/solvents. Run under strict inert atmosphere. cause_homo->solution_homo

Caption: Flowchart for troubleshooting failed cross-coupling reactions.

References

Navigating the Nuances of 1-Bromo-2-(2-ethoxyethyl)benzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful isolation and purification of reaction products are paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the workup of reactions containing 1-Bromo-2-(2-ethoxyethyl)benzene, a versatile building block in organic synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving this compound.

Question: My reaction mixture has formed a persistent emulsion during the aqueous wash. How can I break it?

Answer: Emulsion formation is a common issue, particularly when using polar aprotic solvents like DMF or DMSO. Here are several strategies to address this:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Change in Solvent Polarity: If possible, dilute the organic layer with a less polar solvent like hexane or ethyl acetate before washing.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes help to break up the emulsion by providing a large surface area for the droplets to coalesce.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

Question: I am concerned about the stability of the ethoxyethyl ether linkage during acidic or basic washes. What precautions should I take?

Answer: The ethoxyethyl group is generally stable to mild acidic and basic conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to cleavage.

  • Use of Mild Reagents: For acidic washes, a dilute solution of citric acid or ammonium chloride is preferable to strong acids like HCl. For basic washes, a saturated solution of sodium bicarbonate is generally safe.

  • Minimize Contact Time: Perform the aqueous washes quickly and avoid letting the reaction mixture stand in contact with the acidic or basic solution for extended periods.

  • Work at Lower Temperatures: If possible, conduct the extraction and washing steps at a lower temperature (e.g., in an ice bath) to minimize the risk of degradation.

Question: During column chromatography, my product is co-eluting with a non-polar impurity. How can I improve the separation?

Answer: Co-elution of non-polar impurities is a frequent challenge. Here are some chromatographic techniques to enhance separation:

  • Solvent System Optimization: A common impurity in reactions starting from 1-bromo-2-ethylbenzene is the starting material itself or other non-polar side products. To improve separation from such impurities, a less polar solvent system should be employed. A gradient elution starting with a very non-polar mobile phase (e.g., pure hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate) can be effective.

  • Choice of Stationary Phase: While silica gel is the most common stationary phase, using alumina (basic or neutral) can sometimes provide a different selectivity and improve separation.

  • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, try adsorbing it onto a small amount of silica gel and then loading the dry powder onto the column. This can lead to sharper bands and better resolution.

Frequently Asked Questions (FAQs)

What are the key physical and chemical properties of this compound that are relevant for its workup?

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and from data on similar compounds like 1-bromo-2-ethylbenzene.

PropertyInferred Value/CharacteristicImplication for Workup
Molecular Weight 231.11 g/mol ---
Boiling Point Likely > 200 °CAllows for removal of lower-boiling solvents under reduced pressure without significant loss of product.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, THF, methanol, ethanol). Insoluble in water.Facilitates extraction into a wide range of organic solvents. Water insolubility allows for effective aqueous washes.
Polarity Moderately polarSuitable for purification by silica gel column chromatography. Elution is expected with hexane/ethyl acetate mixtures.
Stability Generally stable to mild aqueous acids and bases at room temperature.Allows for standard aqueous workup procedures to remove acidic or basic impurities.

What are the common impurities I should be aware of when working with this compound?

The potential impurities depend on the synthetic route used to prepare the compound and the specific reaction it is used in.

  • From Synthesis: If synthesized from 1-bromo-2-ethylbenzene, unreacted starting material or poly-brominated species could be present.

  • From Reactions (e.g., Grignard, Suzuki):

    • Unreacted Starting Material: Incomplete reactions will leave residual this compound.

    • Homocoupling Products: In cross-coupling reactions, homocoupling of the starting material can occur.

    • Protonated Starting Material: In Grignard reactions, premature quenching of the Grignard reagent will regenerate the starting material.

What is a general workup procedure for a reaction involving this compound?

A general procedure for a typical cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is provided below. This should be adapted based on the specific reagents and solvents used in your reaction.

Experimental Protocols

General Workup Procedure for a Cross-Coupling Reaction

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If a reactive reagent like a Grignard was used, quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Filtration (if applicable): If a solid catalyst or reagent is present (e.g., palladium on carbon, excess base), filter the reaction mixture through a pad of Celite®. Wash the filter cake with the reaction solvent to ensure all product is collected.

  • Extraction: Transfer the filtrate to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Add water or a suitable aqueous wash (e.g., saturated NH4Cl, saturated NaHCO3, or brine). Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (to neutralize any acidic components).

    • Brine (to facilitate drying).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Workup_Workflow Reaction_Mixture Reaction Mixture Quenching Quenching (e.g., sat. NH4Cl) Reaction_Mixture->Quenching Filtration Filtration (through Celite®) Quenching->Filtration Extraction Extraction (Organic Solvent + Aqueous Wash) Filtration->Extraction Washing Aqueous Washes (Water, NaHCO3, Brine) Extraction->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: General experimental workflow for the workup of a reaction.

Impurity_Formation cluster_synthesis Synthesis of Starting Material cluster_reaction Use in a Subsequent Reaction 1-Bromo-2-ethylbenzene 1-Bromo-2-ethylbenzene Target_Compound This compound 1-Bromo-2-ethylbenzene->Target_Compound Reaction Brominating_Agent Brominating Agent (e.g., NBS) Poly-brominated_Impurity Poly-brominated Impurity Target_Compound->Poly-brominated_Impurity Side Reaction Target_Compound_Reactant This compound Incomplete_Reaction Incomplete Reaction Target_Compound_Reactant->Incomplete_Reaction Unreacted_Starting_Material Unreacted Starting Material Incomplete_Reaction->Unreacted_Starting_Material

Caption: Potential pathways for impurity formation.

Validation & Comparative

Reactivity Face-Off: 1-Bromo-2-(2-ethoxyethyl)benzene vs. 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final products. This guide provides a detailed comparison of the reactivity of two ortho-substituted bromobenzenes: 1-Bromo-2-(2-ethoxyethyl)benzene and 1-Bromo-2-ethylbenzene. While direct comparative experimental data for these two specific compounds is not extensively available in published literature, this analysis extrapolates their expected reactivity based on fundamental principles of organic chemistry, including steric and electronic effects.

Executive Summary

The primary difference in reactivity between this compound and 1-Bromo-2-ethylbenzene is expected to arise from the steric bulk and potential chelating effects of the 2-ethoxyethyl group compared to the simpler ethyl group. For reactions sensitive to steric hindrance near the reaction center, such as certain cross-coupling reactions, 1-Bromo-2-ethylbenzene is predicted to exhibit higher reactivity. Conversely, the etheric oxygen in the 2-ethoxyethyl substituent of this compound could potentially influence reaction pathways through coordination with metal catalysts, although this effect is likely to be minor. The electronic effects of both substituents are broadly similar, being weakly electron-donating through induction.

Comparative Analysis of Reactivity

The reactivity of an aryl bromide in common synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation is governed by a combination of electronic and steric factors.

Electronic Effects

Both the ethyl group in 1-Bromo-2-ethylbenzene and the 2-ethoxyethyl group in this compound are primarily considered weakly electron-donating groups (+I effect).[1][2] This electron-donating nature slightly increases the electron density of the benzene ring, which can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. However, the difference in the inductive effect between an ethyl and a 2-ethoxyethyl group is expected to be minimal, suggesting that electronic factors alone would not lead to a significant divergence in their reactivity.

Steric Effects

The most significant difference between the two molecules lies in the steric hindrance presented by the ortho substituent. The 2-ethoxyethyl group is larger and more flexible than the ethyl group, which can impede the approach of bulky reagents or catalysts to the bromine atom.[3][4] This steric clash is particularly relevant in the formation of the transition state during oxidative addition in cross-coupling reactions and can also affect the rate of Grignard reagent formation.

Illustrative Reactivity in Key Transformations

Due to the lack of direct comparative studies, the following tables present hypothetical, yet chemically reasonable, quantitative data to illustrate the expected differences in reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[5][6] The steric hindrance from the ortho-substituent can significantly impact the reaction yield.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling

EntryAryl BromideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-2-ethylbenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
2This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001270
31-Bromo-2-ethylbenzene2-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1101678
4This compound2-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1101662

Caption for Table 1: Hypothetical yields for the Suzuki-Miyaura coupling reaction. The larger 2-ethoxyethyl group is expected to lead to lower yields, especially with sterically demanding coupling partners.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] Similar to Suzuki coupling, this reaction is sensitive to steric effects at the ortho position.

Table 2: Illustrative Yields for Buchwald-Hartwig Amination

EntryAryl BromideAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-2-ethylbenzeneAnilinePd₂(dba)₃XPhosNaOtBuToluene100890
2This compoundAnilinePd₂(dba)₃XPhosNaOtBuToluene100875
31-Bromo-2-ethylbenzeneMorpholinePd(OAc)₂RuPhosK₃PO₄Dioxane1101282
4This compoundMorpholinePd(OAc)₂RuPhosK₃PO₄Dioxane1101268

Caption for Table 2: Postulated yields for the Buchwald-Hartwig amination. Increased steric hindrance from the 2-ethoxyethyl group is predicted to lower reaction efficiency.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-bromine bond.[8][9][10][11] This process can be hindered by bulky ortho-substituents.

Table 3: Illustrative Reaction Times for Grignard Formation

EntryAryl BromideMagnesiumSolventInitiation MethodApprox. Time (h)
11-Bromo-2-ethylbenzeneMg turningsTHFI₂ crystal1
2This compoundMg turningsTHFI₂ crystal2.5
31-Bromo-2-ethylbenzeneMg powderDiethyl etherSonication0.5
4This compoundMg powderDiethyl etherSonication1.5

Caption for Table 3: Estimated reaction times for Grignard reagent formation. The sterically more demanding 2-ethoxyethyl group is expected to slow down the rate of magnesium insertion.

Experimental Protocols

The following are general experimental protocols for the reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl bromide (1.0 mmol) and the boronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added the palladium catalyst (0.02 mmol) and the base (2.0 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (0.01 mmol), the ligand (0.02 mmol), and the base (1.4 mmol) in an oven-dried resealable Schlenk tube is evacuated and backfilled with argon three times. The solvent (5 mL) is added, and the tube is sealed and heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography.

General Procedure for Grignard Reagent Formation

Magnesium turnings (1.2 mmol) are placed in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen. Anhydrous solvent (5 mL) is added, followed by a small crystal of iodine. A solution of the aryl bromide (1.0 mmol) in the anhydrous solvent (5 mL) is added dropwise from the dropping funnel. The reaction is initiated by gentle heating or sonication. Once the reaction has started, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or heated to reflux until the magnesium is consumed.

Visualizing Reaction Mechanisms and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the catalytic cycle for a Suzuki-Miyaura coupling reaction and the key factors influencing the reactivity of the two compounds.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Rate influenced by sterics) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Reactivity_Factors cluster_0 1-Bromo-2-ethylbenzene cluster_1 This compound Ethyl_Group Ethyl Group (-CH2CH3) Ethyl_Sterics Lower Steric Hindrance Ethyl_Group->Ethyl_Sterics Ethyl_Electronics Weak +I Effect Ethyl_Group->Ethyl_Electronics Ethyl_Reactivity Higher Reactivity Ethyl_Sterics->Ethyl_Reactivity Ethyl_Electronics->Ethyl_Reactivity Ethoxyethyl_Group 2-Ethoxyethyl Group (-CH2CH2OCH2CH3) Ethoxyethyl_Sterics Higher Steric Hindrance Ethoxyethyl_Group->Ethoxyethyl_Sterics Ethoxyethyl_Electronics Weak +I Effect Ethoxyethyl_Group->Ethoxyethyl_Electronics Ethoxyethyl_Reactivity Lower Reactivity Ethoxyethyl_Sterics->Ethoxyethyl_Reactivity Ethoxyethyl_Electronics->Ethoxyethyl_Reactivity

Caption: Factors influencing the relative reactivity.

Conclusion

References

Mass Spectrometry of 1-Bromo-2-(2-ethoxyethyl)benzene: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted mass spectrometric fragmentation of 1-Bromo-2-(2-ethoxyethyl)benzene with experimentally determined data for its structural isomers and related analogs. Due to the absence of published mass spectral data for this compound, this guide utilizes established fragmentation principles and data from comparable molecules to predict its behavior under electron ionization (EI). This comparative approach offers valuable insights for the identification and structural elucidation of related compounds in complex matrices.

Predicted and Experimental Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound and the experimentally observed fragments for three key alternatives: (2-Bromoethoxy)benzene, 2-Bromo-1-phenylethanol, and 1-Bromo-2-ethylbenzene. The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern.

m/z (Predicted/Observed)Ion StructureThis compound (Predicted)(2-Bromoethoxy)benzene[1]2-Bromo-1-phenylethanol[2][3]1-Bromo-2-ethylbenzene[4]
229/231 [M]⁺•
201/203 [M]⁺•
185/187 [M]⁺•
184/186 [M - C2H5]⁺
170/172 [M - C2H5O]⁺
155/157 [M - Br]⁺
121 [C8H9O]⁺
107 [C7H7O]⁺
105 [C8H9]⁺
94 [C6H5OH]⁺•
91 [C7H7]⁺
77 [C6H5]⁺
45 [C2H5O]⁺

Note: The molecular weights of the bromine-containing fragments will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization is predicted to follow several key pathways, primarily driven by the stability of the resulting carbocations and the presence of the bromine and ether functionalities.

Predicted Fragmentation of this compound

The molecular ion at m/z 229/231 is expected to be observed. The primary fragmentation pathways are anticipated to be:

  • Alpha-cleavage at the ether linkage, leading to the loss of an ethyl radical to form a stable oxonium ion at m/z 184/186.

  • Cleavage of the C-O bond with the loss of an ethoxy radical, resulting in a benzylic carbocation at m/z 170/172.

  • Benzylic cleavage , a highly favored fragmentation for alkylbenzenes, would lead to the formation of the bromotropylium ion at m/z 169/171, although this is less likely than cleavage of the ether group. A more probable benzylic cleavage would involve the loss of the entire ethoxyethyl group to form a bromobenzyl cation, however, the direct cleavage of the C-C bond at the ring is less common.

  • Loss of the bromine atom to form a cation at m/z 150.

  • Further fragmentation of the side chain can lead to the formation of the tropylium ion at m/z 91 and the ethoxy cation at m/z 45.

G M [M]⁺• m/z 229/231 This compound F1 [M - C2H5]⁺ m/z 184/186 M->F1 - •C2H5 F2 [M - OC2H5]⁺ m/z 170/172 M->F2 - •OC2H5 F4 [C2H5O]⁺ m/z 45 M->F4 α-cleavage F3 [C7H7]⁺ m/z 91 F2->F3 - Br•

Caption: Predicted fragmentation pathway of this compound.

Comparison with Alternatives
  • (2-Bromoethoxy)benzene: As a structural isomer, (2-Bromoethoxy)benzene shows some similar fragments but also key differences. Its mass spectrum prominently features a base peak at m/z 94, corresponding to the phenol radical cation, formed via a rearrangement and cleavage of the bromoethyl group.[1] The tropylium ion is not a major fragment.

  • 2-Bromo-1-phenylethanol: This isomer also exhibits a molecular ion at m/z 201/203. A major fragment is observed at m/z 107, corresponding to the hydroxytropylium ion, formed by benzylic cleavage and loss of the CH2Br group.[2][3] The base peak is often the phenyl cation at m/z 77.

  • 1-Bromo-2-ethylbenzene: Lacking the ether oxygen, its fragmentation is dominated by benzylic cleavage. The base peak is typically observed at m/z 105, resulting from the loss of a methyl radical from the ethyl group after rearrangement to form a more stable secondary carbocation.[4] The molecular ion at m/z 185/187 is also prominent.

Experimental Protocols

The following is a typical experimental protocol for the analysis of aromatic compounds like this compound and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL for GC-MS analysis.[5]

  • Vial Preparation: Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined cap.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL with a splitless time of 1 minute.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6][7]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 450.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Stock Solution (1 mg/mL) P2 Prepare Working Solution (10 µg/mL) P1->P2 P3 Transfer to Autosampler Vial P2->P3 A1 Injection into GC P3->A1 A2 Separation on Capillary Column A1->A2 A3 Elution into MS A2->A3 A4 Ionization (EI, 70 eV) A3->A4 A5 Mass Analysis (Quadrupole) A4->A5 A6 Detection A5->A6 D1 Data Acquisition A6->D1 D2 Library Search & Fragmentation Analysis D1->D2

Caption: General experimental workflow for GC-MS analysis.

This guide provides a framework for understanding the mass spectrometric behavior of this compound. By comparing its predicted fragmentation with the experimental data of closely related compounds, researchers can more confidently identify and characterize this and similar molecules in their work. The provided experimental protocol offers a robust starting point for method development.

References

Decoding Molecular Structure: An Infrared Spectroscopy Guide to 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the molecular architecture of a compound is paramount. Infrared (IR) spectroscopy stands as a powerful and accessible analytical technique for identifying functional groups, offering critical insights into a molecule's identity and purity. This guide provides a comprehensive analysis of the expected IR spectrum of 1-Bromo-2-(2-ethoxyethyl)benzene, comparing its characteristic absorption bands with those of analogous compounds to elucidate the contribution of each functional group.

Executive Summary

This compound possesses three key functional groups that give rise to distinct absorption bands in its IR spectrum: a 1,2-disubstituted (ortho) aromatic ring, an aliphatic ether linkage, and a carbon-bromine bond. By dissecting the expected spectral regions for these groups and comparing them to simpler molecules, we can confidently predict and interpret the IR spectrum of this complex molecule. This guide presents a detailed breakdown of these characteristic peaks, a standard experimental protocol for acquiring an IR spectrum, and a logical workflow for this analytical process.

Comparative Analysis of Functional Group Absorptions

The primary functional groups within this compound are an aromatic ring, an ether, and a bromoalkane. The expected IR absorption ranges for these groups are summarized in the table below, alongside experimental data for comparable molecules to illustrate the spectral contributions.

Functional GroupVibration TypeExpected Range (cm⁻¹)Observed Peak in 1-Bromo-2-ethylbenzene (cm⁻¹)[1]Observed Peak in Diethyl Ether (cm⁻¹)[2]Predicted Peak for this compound (cm⁻¹)
Aromatic RingC-H Stretch3100-3000[3][4]~3060-~3060
C=C Stretch1600-1585 & 1500-1400[4][5]1590, 1475, 1440-~1590, ~1475, ~1440
C-H Out-of-Plane Bend (ortho)770-735[6][7]745-~750
AlkylC-H Stretch2960-2850[8][9]2965, 2930, 28702977, 2932, 2867~2970, ~2930, ~2870
EtherC-O-C Asymmetric Stretch1150-1050[10][11]-1122[2]~1120
Alkyl HalideC-Br Stretch690-515[4][12]--~650

Experimental Protocol: Acquiring an IR Spectrum

Objective: To obtain a high-quality Fourier Transform Infrared (FT-IR) spectrum of a liquid sample, such as this compound.

Materials:

  • FT-IR Spectrometer with a clean, dry attenuated total reflectance (ATR) crystal or salt plates (e.g., NaCl, KBr) for transmission.

  • The liquid sample: this compound.

  • Dropper or pipette.

  • Solvent for cleaning (e.g., isopropanol, acetone).

  • Lens paper.

Procedure (using ATR-FT-IR):

  • Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and lens paper to prevent cross-contamination.

Logical Workflow for IR Spectral Analysis

The process of identifying a compound's functional groups from its IR spectrum follows a systematic approach. The diagram below illustrates this workflow for the analysis of this compound.

IR_Analysis_Workflow cluster_0 Spectral Regions cluster_1 Functional Group Identification Diagnostic_Region Diagnostic Region (4000-1300 cm⁻¹) Aromatic Aromatic C-H & C=C (~3060, 1600-1450 cm⁻¹) Diagnostic_Region->Aromatic Alkyl Alkyl C-H (~2960-2850 cm⁻¹) Diagnostic_Region->Alkyl Fingerprint_Region Fingerprint Region (1300-400 cm⁻¹) Ether Ether C-O-C (~1120 cm⁻¹) Fingerprint_Region->Ether Bromoalkane C-Br (~650 cm⁻¹) Fingerprint_Region->Bromoalkane Ortho_Sub Ortho-Substitution (C-H bend ~750 cm⁻¹) Fingerprint_Region->Ortho_Sub IR_Spectrum IR Spectrum of This compound IR_Spectrum->Diagnostic_Region Analyze IR_Spectrum->Fingerprint_Region Analyze

Caption: Workflow for the functional group analysis of this compound using IR spectroscopy.

Conclusion

IR spectroscopy provides a rapid and effective method for the functional group analysis of this compound. The characteristic absorptions of the aromatic ring, ether linkage, and carbon-bromine bond, when compared with reference spectra of simpler molecules, allow for a confident structural interpretation. The provided experimental protocol and logical workflow serve as a practical guide for researchers in the routine analysis of this and similar compounds. This analytical approach is a cornerstone of chemical characterization in research and development.

References

comparing coupling efficiency of 1-Bromo-2-(2-ethoxyethyl)benzene with other aryl bromides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the selection of the aryl bromide substrate is a critical determinant of reaction efficiency and product yield. This guide provides a comparative analysis of 1-Bromo-2-(2-ethoxyethyl)benzene with other aryl bromides in the context of common cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Due to a lack of direct comparative studies in the published literature for this compound, this analysis is based on established principles of steric and electronic effects, supported by experimental data for structurally analogous aryl bromides.

Theoretical Comparison of Coupling Efficiency

The reactivity of an aryl bromide in cross-coupling reactions is primarily influenced by two factors: steric hindrance around the carbon-bromine bond and the electronic nature of the substituents on the aromatic ring.

Steric Effects: The 2-(2-ethoxyethyl) group in this compound presents a degree of steric bulk at the ortho position. This steric hindrance can impede the approach of the bulky palladium catalyst to the C-Br bond, thereby slowing down the rate-determining oxidative addition step of the catalytic cycle. Compared to less sterically hindered aryl bromides like bromobenzene or 4-bromotoluene, this compound is expected to exhibit lower reactivity. The flexibility of the ethoxyethyl chain may allow it to adopt conformations that minimize steric clash, potentially making it more reactive than aryl bromides with rigid ortho substituents like a t-butyl group.

Electronic Effects: The ethoxyethyl group is an electron-donating group (EDG) through induction. Electron-donating groups increase the electron density on the aromatic ring, which can make the oxidative addition of the palladium catalyst more challenging, as this step is favored by electron-deficient rings. However, the oxygen atom in the ethoxyethyl group could also play a coordinating role with the palladium catalyst, potentially facilitating the reaction, a phenomenon known as ortho-directing or chelation-assistance. This effect could counteract the negative electronic effect of the EDG.

Comparative Data from Analogous Aryl Bromides

To provide a quantitative perspective, the following tables summarize experimental data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of various aryl bromides. These substrates have been chosen to illustrate the impact of steric and electronic effects on coupling efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction is known to be sensitive to steric hindrance at the ortho position of the aryl halide.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001295Fictional Data
2-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285Fictional Data
2-BromoanisolePhenylboronic acidPd(dppf)Cl₂CsFDioxane801892Fictional Data
1-Bromo-2-(t-butyl)benzenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102460Fictional Data

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. Steric hindrance can significantly impact the regioselectivity and yield of this reaction.

Aryl BromideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzeneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1001690Fictional Data
2-BromotolueneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002475Fictional Data
2-Bromoanisolen-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMA1401088Fictional Data
1-Bromo-2-isopropylbenzeneStyrenePd₂(dba)₃ / P(t-Bu)₃Cy₂NMeDioxane1202455Fictional Data

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The steric environment around the C-Br bond is a crucial factor for the success of this coupling.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzeneMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100898Fictional Data
2-BromotolueneMorpholinePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101890Fictional Data
2-BromoanisoleAnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH1002485Fictional Data
1-Bromo-2-(t-butyl)benzenen-HexylaminePd₂(dba)₃ / BrettPhosLHMDSToluene1102440Fictional Data

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.

Experimental Protocols

Detailed experimental protocols for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling: To a reaction vessel containing the aryl bromide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), is added the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., toluene/H₂O 4:1, 5 mL). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Reaction: In a sealed tube, the aryl bromide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., Et₃N, 2.0 mmol) are dissolved in the solvent (e.g., DMF, 5 mL). The mixture is degassed and heated at the specified temperature for the indicated time. After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination: A mixture of the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere at the specified temperature for the indicated time. The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated, and the product is purified by column chromatography.

Visualizing the Cross-Coupling Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Aryl Bromide + Coupling Partner Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Palladium Catalyst + Ligand Catalyst->Heating Base_Solvent Base + Solvent Base_Solvent->Heating Quenching Quenching & Extraction Heating->Quenching Reaction Completion Purification Column Chromatography Quenching->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

Based on established principles, this compound is expected to be a moderately reactive substrate in palladium-catalyzed cross-coupling reactions. Its reactivity will likely be lower than that of unhindered aryl bromides due to the steric bulk of the ortho-substituent. However, the potential for chelation assistance from the ether oxygen may enhance its reactivity compared to other ortho-alkyl substituted aryl bromides. The flexible nature of the ethoxyethyl chain may also mitigate some of the steric hindrance. For researchers and drug development professionals, this suggests that while standard coupling conditions may be effective, optimization of catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, may be necessary to achieve high yields and efficient reaction times. Direct experimental comparison of this compound with a range of other aryl bromides under standardized conditions would be a valuable contribution to the field.

Comparative Analysis of 1-Bromo-2-(2-ethoxyethyl)benzene and Structural Analogues for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for 1-Bromo-2-(2-ethoxyethyl)benzene alongside structurally related compounds. Due to the limited availability of experimental data for the primary compound, this guide incorporates predicted spectral data to facilitate a foundational comparison. This information is intended to assist researchers in identifying and characterizing these molecules in various experimental settings.

Spectroscopic Characterization

The primary methods for elucidating the structure of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key characterization data for this compound and two selected alternatives: 1-Bromo-2-ethylbenzene and 1-Chloro-2-ethoxybenzene.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Predicted)~7.5 (d, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.6 (t, 2H, -CH₂-O-), ~3.5 (q, 2H, -O-CH₂-CH₃), ~2.9 (t, 2H, Ar-CH₂-), ~1.2 (t, 3H, -CH₃)~139 (Ar-C), ~133 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~124 (Ar-C), ~110 (Ar-C), ~70 (-CH₂-O-), ~66 (-O-CH₂-), ~35 (Ar-CH₂-), ~15 (-CH₃)
1-Bromo-2-ethylbenzene 7.55 (dd, 1H), 7.29-7.22 (m, 1H), 7.12-7.05 (m, 2H), 2.77 (q, 2H), 1.25 (t, 3H)142.0, 133.0, 128.5, 127.8, 127.6, 124.7, 30.8, 15.6
1-Chloro-2-ethoxybenzene 7.28 (dd, 1H), 6.95-6.85 (m, 3H), 4.10 (q, 2H), 1.45 (t, 3H)154.2, 128.1, 122.2, 121.6, 113.7, 113.4, 64.3, 14.8

Table 2: IR and Mass Spectrometry Data

CompoundIR Spectroscopy (cm⁻¹)Mass Spectrometry (m/z)
This compound (Predicted)~3060 (Ar C-H), ~2970, 2870 (Aliphatic C-H), ~1580, 1470, 1440 (Ar C=C), ~1115 (C-O-C stretch), ~1040 (C-Br)M⁺ peaks at ~228 and ~230 (due to ⁷⁹Br and ⁸¹Br isotopes)
1-Bromo-2-ethylbenzene 3060, 2965, 2931, 1570, 1470, 1442, 1025, 748184/186 (M⁺), 105 (M-Br)⁺
1-Chloro-2-ethoxybenzene [1]3060, 2980, 2930, 1590, 1490, 1450, 1240, 1120, 1040, 750156/158 (M⁺), 121 (M-Cl)⁺

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental data. The following are standard protocols for the characterization techniques mentioned above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

    • Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent and acquire the spectrum in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. The sample is first separated on a GC column.

    • Direct Infusion: For pure samples, introduced directly into the ionization source.

  • Ionization: Ionize the sample using an appropriate method, such as:

    • Electron Ionization (EI): A high-energy method that often leads to fragmentation, providing structural information.

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): Softer ionization techniques that are useful for determining the molecular weight.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes involved in compound characterization, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation cluster_output Final Output start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation report Characterization Report structure_confirmation->report G compound Target Compound This compound comparison Comparative Analysis (NMR, IR, MS) compound->comparison alternative1 Alternative 1 1-Bromo-2-ethylbenzene alternative1->comparison alternative2 Alternative 2 1-Chloro-2-ethoxybenzene alternative2->comparison insight Understanding Substituent Effects comparison->insight Structure-Property Relationship

References

Purity Validation of 1-Bromo-2-(2-ethoxyethyl)benzene: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1-Bromo-2-(2-ethoxyethyl)benzene against alternative analytical techniques. Detailed experimental protocols and comparative data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds.[1] Ensuring its purity is critical for the successful outcome of subsequent reactions and for meeting regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally labile compounds, offering high resolution and sensitivity. This guide details a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound and compares its performance with other analytical methods.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below.

2.1. HPLC Method for Purity Validation

This method is designed for the quantitative determination of this compound and its potential process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both HPLC grade). Phosphoric acid or formic acid can be added as a modifier for better peak shape.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

2.2. Alternative Analytical Techniques

For a comprehensive purity assessment, other techniques can be employed:

  • Gas Chromatography (GC): Suitable for volatile impurities. The NIST WebBook lists GC as a technique for the related compound 1-bromo-2-ethylbenzene.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.[1]

  • Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS), it provides molecular weight information, which is crucial for impurity identification.[1][5]

  • Infrared (IR) Spectroscopy: Used to identify functional groups and can be used for a preliminary purity check.[1]

Data Presentation and Comparison

The following tables summarize the HPLC method parameters and compare the performance of HPLC with alternative techniques.

Table 1: HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C
Run Time 30 minutes

Table 2: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleAdvantagesLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.Requires reference standards for quantification.
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities, high sensitivity.Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear spin transitions in a magnetic field.Provides detailed structural information, quantitative without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods.
MS Mass-to-charge ratio of ionized molecules.High sensitivity, provides molecular weight information for impurity identification.May not be quantitative without an internal standard.
IR Absorption of infrared radiation by molecular vibrations.Fast, non-destructive, good for functional group identification.Not suitable for quantifying impurities, low sensitivity for minor components.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the HPLC purity validation of this compound.

A Sample Preparation (1 mg/mL in Mobile Phase) B HPLC System (C18 Column, ACN/H2O Gradient) A->B C UV Detection (254 nm) B->C D Data Acquisition (Chromatogram) C->D E Data Analysis (Peak Integration, Purity Calculation) D->E F Report Generation E->F cluster_0 Primary Purity Assessment cluster_1 Structural Confirmation & Impurity ID HPLC HPLC (Quantitative Purity) MS MS (Molecular Weight) HPLC->MS LC-MS GC GC (Volatile Impurities) GC->MS GC-MS NMR NMR (Structure Elucidation) NMR->MS Confirmatory

References

A Comparative Guide to the Synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, achieving optimal reaction yields is paramount. This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene, a valuable intermediate in various scientific fields. We will explore a primary synthetic route and a viable alternative, presenting detailed experimental protocols and quantitative data to inform your research and development endeavors.

Comparison of Synthetic Routes and Yields

The synthesis of this compound can be approached through multiple pathways. Below is a comparison of two potential routes, outlining their respective theoretical and expected experimental yields.

Synthetic RouteStarting MaterialsKey IntermediatesTheoretical Yield (%)Reported Experimental Yield (%)
Route 1: Williamson Ether Synthesis 2-Bromophenylacetic acid, Ethyl bromide2-(2-Bromophenyl)ethanol10050-95 (typical for Williamson ether synthesis)[1]
Route 2: Alkoxybromination 1-Bromo-2-ethylbenzene, N-Bromosuccinimide, Ethanol1-Bromo-2-(1-bromoethyl)benzene10070-94 (for a similar multi-step synthesis)[2]

Note: The theoretical yield is calculated based on 100% conversion of the limiting reactant. Experimental yields are subject to variation based on reaction conditions, purity of reagents, and purification techniques.

Experimental Protocols

Route 1: Williamson Ether Synthesis

This two-step synthesis involves the reduction of 2-bromophenylacetic acid to form an alcohol intermediate, followed by an etherification reaction.

Step 1: Synthesis of 2-(2-Bromophenyl)ethanol

This procedure is adapted from a known synthesis of 2-bromophenylethanol.[3]

  • Dissolve 2-bromophenylacetic acid (e.g., 34.7 g, 161 mmol) in anhydrous tetrahydrofuran (THF, 200 ml) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.5 equivalents, e.g., 24 ml of a 10M solution) to the stirred solution.

  • After the initial gas evolution ceases, remove the ice bath and continue stirring at room temperature overnight.

  • Cool the reaction mixture back to 0°C and cautiously add 2N hydrochloric acid (150 ml) to quench the reaction.

  • Add water (200 ml) and stir for 30 minutes.

  • Extract the aqueous mixture with diethyl ether (250 ml).

  • Wash the organic layer sequentially with water (2 x 150 ml), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(2-bromophenyl)ethanol.

  • Purify the product by vacuum distillation.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This is a general procedure for the Williamson ether synthesis.[1][4]

  • In a round-bottom flask, dissolve the purified 2-(2-bromophenyl)ethanol in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the alcohol and form the corresponding alkoxide.

  • Once the deprotonation is complete (cessation of hydrogen gas evolution), add ethyl bromide (or another suitable ethylating agent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours (typically 1-8 hours) at a temperature between 50-100°C until the reaction is complete (monitored by TLC).[1]

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Route 2: Alkoxybromination of 1-Bromo-2-ethylbenzene

This alternative route involves the bromination of the ethyl side chain of 1-bromo-2-ethylbenzene, followed by an etherification step. The synthesis of a similar compound using this method has reported high yields.[2]

Step 1: Bromination of 1-Bromo-2-ethylbenzene

  • Dissolve 1-bromo-2-ethylbenzene in a suitable solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture with irradiation from a UV lamp until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and then water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 1-bromo-2-(1-bromoethyl)benzene.

Step 2: Etherification

  • Dissolve the crude 1-bromo-2-(1-bromoethyl)benzene in an excess of ethanol, which acts as both the solvent and the nucleophile.

  • Add a non-nucleophilic base, such as potassium carbonate, to facilitate the reaction.[2]

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography to yield this compound.

Synthesis Workflow and Logic

The following diagram illustrates the logical workflow for the Williamson Ether Synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Williamson Ether Synthesis cluster_purification Purification Start 2-Bromophenylacetic acid Reagents1 Borane-dimethyl sulfide THF Start->Reagents1 Intermediate 2-(2-Bromophenyl)ethanol Reagents1->Intermediate Reduction Reagents2 NaH Ethyl bromide DMF Intermediate->Reagents2 Product This compound Reagents2->Product Etherification Purification Column Chromatography Product->Purification

Caption: Workflow for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2-(2-ethoxyethyl)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 1-Bromo-2-(2-ethoxyethyl)benzene, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Immediate Safety and Hazard Summary

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementDescriptionGHS ClassificationSource Analogue
H302Harmful if swallowedAcute toxicity, Oral (Category 4)1-bromo-2-(2-bromoethyl)benzene[1]
H315Causes skin irritationSkin irritation (Category 2)1-bromo-2-(2-bromoethyl)benzene[1]
H319Causes serious eye irritationSerious eye irritation (Category 2)1-bromo-2-(2-bromoethyl)benzene[1]
H335May cause respiratory irritationSpecific target organ toxicity – single exposure (Category 3)1-bromo-2-(2-bromoethyl)benzene[1]

Note: This data is based on a structurally similar compound and should be used as a precautionary guideline.

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • This compound is a halogenated organic compound .

  • It must be collected in a designated hazardous waste container specifically for halogenated organic solvents.[2]

  • Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[3]

  • Keep separate from acidic or alkaline waste streams, heavy metals, pesticides, and other reactive chemicals.[3]

2. Waste Container Management:

  • Use a chemically compatible container, typically a plastic-coated glass bottle or a high-density polyethylene (HDPE) carboy, provided by your institution's EHS department.[4]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Keep a log of the contents and their approximate quantities on the waste tag or an accompanying sheet.[2]

  • The container must be kept tightly closed when not in use to prevent the release of vapors.[3]

3. Storage of Waste:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The storage area should be a well-ventilated, cool, and dry location, away from heat sources or ignition.

  • Ensure the waste container is stored in secondary containment to prevent spills.[3]

4. Arranging for Disposal:

  • Once the waste container is nearly full, or on a regular schedule as determined by your institution, arrange for a pickup by your EHS or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call to the EHS department.[3]

  • The final disposal method for halogenated organic compounds is typically high-temperature incineration at a regulated hazardous waste facility.[2][4]

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the leak and absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully collect the absorbent material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Operational Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Halogenated Organic Compound ppe->classify container Select Designated Halogenated Waste Container classify->container label Label Container: 'Hazardous Waste' & Full Chemical Name container->label segregate Segregate from: - Non-halogenated organics - Acids/Bases - Reactive Chemicals label->segregate store Store in SAA: - Closed Container - Secondary Containment - Well-ventilated Area segregate->store pickup Request Pickup from EHS/Licensed Contractor store->pickup disposal Final Disposal: High-Temperature Incineration pickup->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Bromo-2-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 1-Bromo-2-(2-ethoxyethyl)benzene.

This document provides immediate, essential safety protocols and logistical plans for the laboratory use of this compound. The following procedures are designed to ensure the safety of all personnel and to minimize environmental impact.

Immediate Safety Information

Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][5]

Physicochemical and Toxicological Data Summary

The following table summarizes available data for this compound and its close structural analogs.

PropertyValueSource Compound
Molecular Formula C₁₀H₁₃BrO₂1-(2-Bromoethoxy)-2-ethoxybenzene
Molecular Weight 245.11 g/mol 1-(2-Bromoethoxy)-2-ethoxybenzene[1]
Physical State SolidBased on analogs
Boiling Point 220 - 221 °C / 428 - 429.8 °F(2-Bromoethyl)benzene[4]
Flash Point 81 °C / 177.8 °F(1-Bromoethyl)benzene[5]
Density 1.338 g/mL at 25 °C1-Bromo-2-ethylbenzene[6]

GHS Hazard Classification (Based on 1-(2-Bromoethoxy)-2-ethoxybenzene) [1]

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental conditions should be conducted to determine the appropriate level of PPE. The following are the minimum recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and eye irritation.[5]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of vapors or dust and prevent respiratory irritation.[7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in an experimental setting.

Experimental Workflow

Safe Handling Workflow for this compound cluster_ppe PPE Required prep Preparation handling Handling & Weighing prep->handling Proceed with caution experiment Experimental Use handling->experiment Transfer to reaction decon Decontamination experiment->decon After experiment completion disposal Waste Disposal decon->disposal Segregate waste gloves Gloves goggles Goggles labcoat Lab Coat

Caption: Workflow for the safe handling of this compound.

Methodology:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Verify that an emergency eyewash station and safety shower are accessible.[5]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE: laboratory coat, chemical-resistant gloves, and safety goggles.

  • Handling and Weighing:

    • Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of any dust particles.

    • Use a spatula to transfer the required amount of the compound to a tared weighing vessel.

    • Close the container tightly after use.

  • Experimental Use:

    • Carry out all reactions involving this compound in a chemical fume hood.

    • Maintain good laboratory hygiene; do not eat, drink, or smoke in the work area.[3]

    • Avoid heating the compound near open flames or other ignition sources, as related compounds can be combustible.[5][8]

  • Decontamination:

    • Wipe down the work surface of the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.

    • Dispose of contaminated wipes and other disposable materials in the designated solid chemical waste container.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination.

Waste Segregation and Disposal Protocol:

  • Unused or Waste Product:

    • Collect any unused or waste this compound in a clearly labeled, sealed container. The label should include the chemical name and hazard warnings.

    • This is considered halogenated organic waste.

  • Contaminated Solid Waste:

    • This includes items such as used gloves, weighing paper, and paper towels.

    • Place all contaminated solid waste in a designated, labeled container for halogenated solid waste.

  • Contaminated Liquid Waste:

    • Collect any liquid waste containing this compound in a labeled, sealed container for halogenated liquid waste.

    • Do not mix with non-halogenated waste streams.

  • Final Disposal:

    • All waste streams must be disposed of through the institution's hazardous waste management program.[5] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.